N-Cyclohexyl 3-nitrobenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMRFPHOJNZVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289486 | |
| Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93125-79-2 | |
| Record name | 93125-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Overview for Drug Discovery Professionals
CAS Number: 93125-79-2
This technical guide provides a comprehensive overview of N-Cyclohexyl-3-nitrobenzenesulfonamide, a synthetic organic compound belonging to the sulfonamide class of molecules. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates its potential properties, biological activities, and relevant experimental protocols based on the well-established characteristics of structurally related benzenesulfonamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
N-Cyclohexyl-3-nitrobenzenesulfonamide is characterized by a central benzenesulfonamide core substituted with a nitro group and a cyclohexyl moiety.[1][2] The presence of the sulfonamide group is a key feature, as this functional group is a well-known pharmacophore in a wide range of therapeutic agents.[3]
| Property | Value | Source |
| CAS Number | 93125-79-2 | [1][2][4] |
| Molecular Formula | C₁₂H₁₆N₂O₄S | [1][2] |
| Molecular Weight | 284.33 g/mol | [1][2] |
| Purity | Typically ≥98% (commercial sources) | [5] |
Potential Biological Activities and Therapeutic Applications
While direct biological data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively documented, the broader class of benzenesulfonamides has been thoroughly investigated, revealing significant therapeutic potential.[6] The structural motifs present in N-Cyclohexyl-3-nitrobenzenesulfonamide suggest several avenues for investigation.
Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[3][6] A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3] The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes, leading to their inhibition.
Antimicrobial Activity: The sulfonamide scaffold is a cornerstone of antimicrobial drug discovery.[6] These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6] The development of novel sulfonamide derivatives continues to be an important strategy in combating antibiotic resistance.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of N-Cyclohexyl-3-nitrobenzenesulfonamide and its derivatives. These protocols are based on established procedures for analogous compounds.[6][8]
Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
A plausible synthetic route for N-Cyclohexyl-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclohexylamine. This is a nucleophilic substitution reaction at the sulfonyl chloride.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve cyclohexylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Appropriate cell culture media and supplements
-
N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[3]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of N-Cyclohexyl-3-nitrobenzenesulfonamide in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no compound) and negative (no microorganism) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate a general synthetic workflow and a potential mechanism of action for N-Cyclohexyl-3-nitrobenzenesulfonamide based on the known activities of the sulfonamide class of compounds.
Caption: General synthesis workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: Potential mechanism of action via carbonic anhydrase inhibition.
References
- 1. 93125-79-2|N-Cyclohexyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. n-cyclohexyl 3-nitrobenzenesulfonamide,(CAS# 93125-79-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Cyclohexyl-3-nitrobenzenesulfonamide , Null , 93125-79-2 - CookeChem [cookechem.com]
- 5. CAS:93125-79-2, N-Cyclohexyl-3-nitrobenzenesulfonamide-毕得医药 [bidepharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physicochemical properties of N-Cyclohexyl-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds to provide reliable estimations of its properties. Detailed experimental protocols for its synthesis and the determination of key physicochemical parameters are also presented to facilitate further research and development.
Core Physicochemical Properties
N-Cyclohexyl-3-nitrobenzenesulfonamide is an organic compound featuring a cyclohexyl group, a nitrobenzene moiety, and a sulfonamide linkage. Its chemical structure is presented below:
Chemical Structure:
Caption: Chemical structure of N-Cyclohexyl-3-nitrobenzenesulfonamide.
The core physicochemical data for N-Cyclohexyl-3-nitrobenzenesulfonamide and its close structural analogs are summarized in the table below. The data for the target compound are based on available database information, while the properties for the analogs are provided to guide researchers in estimating the characteristics of N-Cyclohexyl-3-nitrobenzenesulfonamide.
| Property | N-Cyclohexyl-3-nitrobenzenesulfonamide | N-Cyclohexyl-4-nitrobenzenesulfonamide (Isomer) | N-Cyclohexyl-2-nitrobenzamide (Analog) |
| CAS Number | 93125-79-2 | 52374-26-2 | 1780-21-8 |
| Molecular Formula | C₁₂H₁₆N₂O₄S | C₁₂H₁₆N₂O₄S | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 284.33 g/mol | 284.33 g/mol | 248.28 g/mol |
| Melting Point | Not available | Not available | 156-157 °C[1] |
| Boiling Point | Not available | Not available | Not available |
| Predicted logP | Not available | 2.5 | Not available |
| Aqueous Solubility | Predicted to be low | Predicted to be low | Not available |
| pKa (Sulfonamide) | Not available | Not available | Not applicable |
Experimental Protocols
Detailed methodologies for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide and the experimental determination of its key physicochemical properties are provided below. These protocols are based on established procedures for structurally related sulfonamides.
Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
This protocol describes a standard nucleophilic substitution reaction to synthesize the title compound.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M hydrochloric acid and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol to yield N-Cyclohexyl-3-nitrobenzenesulfonamide.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the dry, purified compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute for a preliminary measurement.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a standard procedure for the experimental determination of logP.
Procedure:
-
Prepare a stock solution of the compound in n-octanol.
-
Prepare a series of flasks containing a mixture of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the stock solution to each flask.
-
Shake the flasks at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibration.
-
After equilibration, centrifuge the flasks to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility
For compounds with low aqueous solubility, the shake-flask method followed by a sensitive analytical technique is recommended.
Procedure:
-
Add an excess amount of the solid compound to a known volume of water in a flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Filter the solution through a fine-pore filter to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Determination of pKa
The pKa of the sulfonamide group can be determined by potentiometric titration or UV-metric methods.
Procedure (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Workflow and Pathway Diagrams
As no specific signaling pathways involving N-Cyclohexyl-3-nitrobenzenesulfonamide have been prominently identified in the literature, a logical workflow for its synthesis and characterization is presented below.
Caption: Experimental workflow for the synthesis and characterization of N-Cyclohexyl-3-nitrobenzenesulfonamide.
References
N-Cyclohexyl-3-nitrobenzenesulfonamide molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Cyclohexyl-3-nitrobenzenesulfonamide, including its molecular structure, weight, and pertinent physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document outlines the general methodologies for synthesis and biological evaluation based on structurally related sulfonamides, providing a framework for future research and development.
Core Molecular Data
N-Cyclohexyl-3-nitrobenzenesulfonamide is a chemical compound belonging to the sulfonamide class. The presence of a nitro group on the benzene ring and a cyclohexyl group attached to the sulfonamide nitrogen are key structural features that can influence its biological activity.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄S | [1] |
| Molecular Weight | 284.33 g/mol | [1] |
| SMILES | O=S(C1=CC=CC(--INVALID-LINK--=O)=C1)(NC2CCCCC2)=O | [1] |
| CAS Number | 93125-79-2 | [1] |
Synthesis Protocol
The synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide can be achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine. The following is a general experimental protocol that can be adapted for this specific synthesis.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Distilled water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve cyclohexylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the base to the stirred solution.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with distilled water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), distilled water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General synthesis workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Potential Biological Activities and Experimental Evaluation
Anticancer Activity
Many sulfonamide derivatives have demonstrated anticancer properties, often through the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide (typically dissolved in DMSO) for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC₅₀).
Antimicrobial Activity
The sulfonamide class of drugs has a long history of use as antimicrobial agents. They typically act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Broth Microdilution: Prepare two-fold serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical workflow for the biological evaluation of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Conclusion
N-Cyclohexyl-3-nitrobenzenesulfonamide presents a scaffold of interest for further investigation in drug discovery. The established synthetic routes and biological evaluation protocols for related sulfonamides provide a solid foundation for exploring the therapeutic potential of this specific compound. Researchers are encouraged to utilize the methodologies outlined in this guide to investigate its anticancer, antimicrobial, and enzyme inhibitory activities.
References
A Technical Guide to the Solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility Profile
The molecular structure of N-Cyclohexyl-3-nitrobenzenesulfonamide, featuring a non-polar cyclohexyl group, a polar nitro group, and a sulfonamide linkage capable of hydrogen bonding, suggests a varied solubility profile. The following table provides a qualitative prediction of its solubility in common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The sulfonamide group can form hydrogen bonds with protic solvents. However, the bulky non-polar cyclohexyl and nitrobenzene groups may limit high solubility. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors for the N-H proton of the sulfonamide and effectively solvate the polar nitro group. |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule due to the nitro and sulfonamide groups is likely to result in poor solubility in non-polar solvents. |
| Chlorinated | Dichloromethane | Moderate to Low | Dichloromethane can solvate a range of polarities, but strong solute-solute interactions in the solid-state might limit solubility. |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
1. Materials and Equipment
-
Solute: N-Cyclohexyl-3-nitrobenzenesulfonamide (solid, pure)
-
Solvents: High-purity organic solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)
-
2. Procedure
-
Preparation: Add an excess amount of solid N-Cyclohexyl-3-nitrobenzenesulfonamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The shaking facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the collected saturated solution to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.
-
Stationary Phase: A C18 column is commonly used for compounds of this nature.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Calibration: A calibration curve must be prepared using standard solutions of known concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide to ensure accurate quantification.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for determining solubility via the isothermal saturation method.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide useful estimations of solubility. The Extended Hildebrand Solubility Approach is one such model that can be applied to sulfonamides.[1] This approach considers the solubility parameter of the solute and the solvent to predict their miscibility. For more complex systems, such as binary or ternary solvent mixtures, models like the Jouyban-Acree model can be employed to predict solubility with reasonable accuracy.
The solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide is a critical parameter that influences its entire development lifecycle. Although specific quantitative data is not yet published, this guide provides researchers with a robust framework for its experimental determination using the isothermal saturation method. The predicted solubility profile and the detailed experimental protocol offer a solid starting point for any investigation into the physicochemical properties of this compound. Accurate and reproducible solubility data are essential for advancing the research and development of N-Cyclohexyl-3-nitrobenzenesulfonamide as a potential therapeutic agent.
References
Spectroscopic Analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the predicted spectral data for N-Cyclohexyl-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public databases, this document provides predicted values derived from computational modeling and spectral data of analogous structures. Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, serving as a foundational resource for the characterization of this and similar molecules.
Predicted Spectral Data Summary
The spectral data presented herein are estimations intended to guide researchers in the identification and structural elucidation of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Provisional Assignment |
| 8.70 | t, J = 2.0 Hz | 1H | Ar-H (H-2) |
| 8.42 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-4) |
| 8.15 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-6) |
| 7.75 | t, J = 8.0 Hz | 1H | Ar-H (H-5) |
| 4.95 | d, J = 7.5 Hz | 1H | N-H |
| 3.30 | m | 1H | Cyclohexyl-H (C1) |
| 1.85 - 1.10 | m | 10H | Cyclohexyl-H (C2-C6) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Provisional Assignment |
| 148.5 | Ar-C (C-3, attached to NO₂) |
| 142.0 | Ar-C (C-1, attached to SO₂) |
| 132.5 | Ar-CH (C-5) |
| 127.0 | Ar-CH (C-6) |
| 122.5 | Ar-CH (C-2) |
| 120.0 | Ar-CH (C-4) |
| 53.5 | Cyclohexyl-CH (C-1') |
| 33.0 | Cyclohexyl-CH₂ (C-2', C-6') |
| 25.0 | Cyclohexyl-CH₂ (C-4') |
| 24.5 | Cyclohexyl-CH₂ (C-3', C-5') |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300 | Medium | N-H Stretch |
| ~3090 | Medium | Aromatic C-H Stretch |
| 2935, 2860 | Strong | Aliphatic C-H Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1340 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~740 | Strong | Aromatic C-H Out-of-Plane Bend |
Table 4: Predicted Mass Spectrometry Data
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 284.08 | Molecular Ion [M]⁺ |
| 220.07 | [M - SO₂]⁺ |
| 186.04 | [M - C₆H₁₀N]⁺ (loss of cyclohexylamino radical) |
| 99.10 | [C₆H₁₃N]⁺ (cyclohexylamine cation) |
Experimental Protocols
The following sections provide standardized methodologies for acquiring the spectral data. Researchers should note that specific parameters may require optimization based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh 5-25 mg of the purified N-Cyclohexyl-3-nitrobenzenesulfonamide for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[1]
-
Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a pipette with a glass wool plug.[2]
Data Acquisition and Processing:
-
The sample is placed in the NMR spectrometer.
-
The instrument's magnetic field is shimmed for homogeneity, and the deuterium signal of the solvent is used to "lock" the field frequency.[3]
-
For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the signals to singlets.[3][4]
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.[3]
-
The resulting spectrum is phased, baseline-corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the compound in a volatile solvent. Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate.[5]
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.[6]
-
The sample is placed in the path of the infrared beam.
-
The instrument measures the absorption of infrared radiation at different frequencies as it passes through the sample.[7]
-
The data is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Prepare a dilute solution of the analyte (e.g., 1-100 µg/mL) in a high-purity, volatile solvent like methanol or acetonitrile.[8]
-
The solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a separation technique like High-Performance Liquid Chromatography (HPLC).[9]
Data Acquisition:
-
The sample molecules are ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this type of compound.[10]
-
The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[10][11]
-
A detector measures the abundance of the ions at each m/z value.[11] The resulting mass spectrum is a plot of relative intensity against the m/z ratio.
Visualized Workflow
The following diagram outlines the logical progression of experiments for the structural characterization of a synthesized compound like N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: A logical workflow for the synthesis and spectroscopic characterization of N-Cyclohexyl-3-nitrobenzenesulfonamide.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. premierbiosoft.com [premierbiosoft.com]
An In-depth Technical Guide on the Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride. While specific experimental data for this compound is not extensively reported in publicly available literature, this document outlines a detailed, representative experimental protocol based on established methodologies for analogous sulfonamide syntheses. It also discusses the potential biological significance of this class of compounds and provides the necessary safety and characterization information for research and development purposes.
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide belongs to the sulfonamide class of organic compounds, a well-established pharmacophore in medicinal chemistry. The presence of the nitro group on the benzene ring and the cyclohexyl moiety attached to the sulfonamide nitrogen suggests the potential for diverse biological activities. Nitroaromatic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects[1]. Similarly, the lipophilic cyclohexyl group can influence the compound's pharmacokinetic profile. This guide details a reliable synthetic route to access this compound for further investigation.
Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
The synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide is achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine. In this reaction, the nucleophilic amine group of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reactant and Product Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Melting Point (°C) | Boiling Point (°C) |
| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | Solid | 61-62 | ~341 |
| Cyclohexylamine | 108-91-8 | C₆H₁₃N | 99.17 | Liquid | -17 | 134.5 |
| N-Cyclohexyl-3-nitrobenzenesulfonamide | 93125-79-2 | C₁₂H₁₆N₂O₄S | 284.33 | Not Reported | Not Reported | Not Reported |
| Triethylamine (Base) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid | -114.7 | 89.5 |
| Dichloromethane (Solvent) | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid | -96.7 | 39.6 |
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized as necessary. Appropriate safety precautions must be taken when handling all chemicals.
Materials:
-
3-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Amine and Base: In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction: Cool the solution of 3-nitrobenzenesulfonyl chloride to 0 °C using an ice bath. Slowly add the cyclohexylamine and triethylamine solution dropwise to the stirred sulfonyl chloride solution over a period of 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-Cyclohexyl-3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions
-
3-Nitrobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled or swallowed and reacts with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyclohexylamine is a flammable liquid and is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage and is suspected of damaging fertility. Handle in a fume hood with appropriate PPE.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
Characterization Data
-
¹H NMR Spectroscopy: To confirm the presence of protons on the cyclohexyl ring and the aromatic ring, and to determine their chemical environment and coupling patterns.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretching of the sulfonamide, the N-H bond, and the nitro group (NO₂) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for N-Cyclohexyl-3-nitrobenzenesulfonamide, the broader class of nitrobenzenesulfonamide derivatives has been investigated for various therapeutic applications.
Many sulfonamides exert their biological effects by inhibiting specific enzymes. For instance, antibacterial sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Other sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are involved in various physiological processes and are targets for anticancer and antiglaucoma drugs[2].
Given the presence of the nitro group, which is a common feature in many antimicrobial and anticancer agents, it is plausible that N-Cyclohexyl-3-nitrobenzenesulfonamide could exhibit similar activities. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive species that can damage cellular macromolecules.
A hypothetical signaling pathway could involve the inhibition of a key enzyme, for example, a protein kinase involved in cancer cell proliferation.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of N-Cyclohexyl-3-nitrobenzenesulfonamide. This synthesized compound serves as a valuable starting point for such investigations in drug discovery and development.
References
N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Guide to Its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for N-Cyclohexyl-3-nitrobenzenesulfonamide based on the well-established biological activities of the sulfonamide and benzenesulfonamide chemical classes. As of the date of this guide, specific experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively available in the public domain. The information presented herein is intended to guide research and development efforts by outlining the most probable biological targets and pathways.
Executive Summary
N-Cyclohexyl-3-nitrobenzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure, a lipophilic cyclohexyl group, and a nitro functional group on the phenyl ring. The sulfonamide moiety is a well-known pharmacophore, conferring a broad spectrum of biological activities to the molecules that contain it. Based on extensive research into structurally related compounds, the primary potential mechanisms of action for N-Cyclohexyl-3-nitrobenzenesulfonamide are anticipated to be in the realms of anticancer and antimicrobial activities. This guide synthesizes the theoretical basis for these potential activities, providing a framework for the experimental validation of its mechanism of action.
Potential Anticancer Activity
The sulfonamide scaffold is a prominent feature in a variety of anticancer agents. The potential anticancer mechanisms of N-Cyclohexyl-3-nitrobenzenesulfonamide are likely mediated through several key pathways, with carbonic anhydrase inhibition being the most extensively documented for this class of compounds.[1][2][3][4]
Carbonic Anhydrase (CA) Inhibition
A primary and well-established mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes play a crucial role in regulating the pH of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to an acidic extracellular environment, which promotes tumor cell survival, proliferation, and metastasis.
The proposed mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme.[5] This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic activity of the enzyme, thereby inhibiting its function.
Illustrative Signaling Pathway: Carbonic Anhydrase IX Inhibition
Other Potential Anticancer Mechanisms
Beyond carbonic anhydrase inhibition, sulfonamide derivatives have been reported to exert anticancer effects through various other mechanisms:
-
Disruption of Microtubule Assembly: Some sulfonamides interfere with the polymerization of tubulin, a critical component of microtubules. This disruption can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]
-
Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[3]
-
Tyrosine Kinase Inhibition: The sulfonamide moiety has been incorporated into molecules designed to inhibit tyrosine kinases, which are key components of signaling pathways that are frequently dysregulated in cancer.[1]
Potential Antimicrobial Activity
The foundational biological activity of sulfonamides is their antimicrobial effect. This activity is based on their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that is essential for the synthesis of folic acid in many bacteria.[6][7][8]
Inhibition of Dihydropteroate Synthase (DHPS)
Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo. Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[7][8] The enzyme DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a key intermediate in the folate biosynthesis pathway.[6][8]
Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, acting as competitive inhibitors and preventing the natural substrate from binding.[7] This inhibition blocks the synthesis of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are halted.[8]
Illustrative Signaling Pathway: Dihydropteroate Synthase Inhibition
Quantitative Data Summary (Illustrative)
As specific experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not currently available, the following tables are provided as templates for organizing and presenting such data once it has been generated through experimental assays.
Table 1: Illustrative Carbonic Anhydrase Inhibition Data
| Target Isoform | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| hCA I | Stopped-Flow CO₂ Hydration | ||
| hCA II | Stopped-Flow CO₂ Hydration | ||
| hCA IX | Stopped-Flow CO₂ Hydration | ||
| hCA XII | Stopped-Flow CO₂ Hydration |
Table 2: Illustrative Antimicrobial Activity Data
| Bacterial Strain | Gram Stain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Positive | Broth Microdilution | |
| Escherichia coli | Negative | Broth Microdilution | |
| Pseudomonas aeruginosa | Negative | Broth Microdilution | |
| Streptococcus pneumoniae | Positive | Broth Microdilution |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ values) of N-Cyclohexyl-3-nitrobenzenesulfonamide against various human carbonic anhydrase isoforms.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified. A stock solution of N-Cyclohexyl-3-nitrobenzenesulfonamide is prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) with a known pH is prepared.
-
Reaction Setup: The assay is performed using a stopped-flow instrument. One syringe contains the CA enzyme and the test compound at various concentrations. The other syringe contains a CO₂-saturated solution.
-
Reaction Initiation and Measurement: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in pH is monitored over time using a pH indicator (e.g., phenol red), and the initial reaction rates are calculated.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Workflow: CA Inhibition Assay
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-Cyclohexyl-3-nitrobenzenesulfonamide against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Culture: The selected bacterial strains are grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: A serial two-fold dilution of N-Cyclohexyl-3-nitrobenzenesulfonamide is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Positive (no compound) and negative (no bacteria) growth controls are included in each assay.
Experimental Workflow: MIC Determination
Conclusion
While specific biological data for N-Cyclohexyl-3-nitrobenzenesulfonamide remains to be elucidated, its chemical structure strongly suggests potential as both an anticancer and an antimicrobial agent. The primary hypothesized mechanisms of action are the inhibition of carbonic anhydrases and dihydropteroate synthase, respectively. The experimental protocols and data presentation formats provided in this guide offer a robust framework for the systematic investigation of these potential activities. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this compound.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Potential Biological Activity of N-Cyclohexyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted biological activities of N-Cyclohexyl-3-nitrobenzenesulfonamide, based on the known therapeutic actions of structurally related sulfonamide and nitrobenzenesulfonamide compounds. While specific experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively available in the public domain, this document outlines its significant potential in several key therapeutic areas and provides detailed experimental protocols for its evaluation.
The core structure, featuring a benzenesulfonamide moiety, a nitro group, and a cyclohexyl substituent, suggests a strong potential for diverse biological interactions. The sulfonamide group is a well-established pharmacophore known for a wide range of therapeutic effects, including anticancer and antimicrobial activities.[1][2] The presence of a nitro group may confer selective cytotoxicity towards hypoxic cells, a characteristic beneficial in cancer therapy.[3]
Potential Biological Activities and Mechanisms of Action
Based on the activities of analogous compounds, N-Cyclohexyl-3-nitrobenzenesulfonamide is predicted to exhibit the following biological activities:
Anticancer Activity
Benzenesulfonamide derivatives are a significant class of anticancer agents.[2] The therapeutic effect of these compounds can be attributed to several mechanisms:
-
Carbonic Anhydrase (CA) Inhibition : Many sulfonamides function as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes are crucial for the regulation of pH in the tumor microenvironment, which supports tumor cell survival and proliferation.[1] The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.
-
Hypoxic Cell-Selective Cytotoxicity : The nitrobenzene core is a key feature in compounds designed to be selectively toxic to hypoxic cells, which are common in solid tumors.[3] Under low oxygen conditions, the nitro group can be reduced to form cytotoxic radicals, leading to targeted cell death.
-
Disruption of Microtubule Assembly : Some sulfonamide derivatives have been shown to interfere with tubulin polymerization, a critical process for microtubule formation. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.[1]
-
Tyrosine Kinase Inhibition : The sulfonamide scaffold is present in various molecules designed to inhibit tyrosine kinases, which are key components of signaling pathways often dysregulated in cancer.[1]
Antimicrobial Activity
The sulfonamide class of drugs has a long-standing history as effective antimicrobial agents.[2] The primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] As mammals obtain folic acid from their diet, this pathway is an effective and selective target for antimicrobial therapy.
Anti-inflammatory Activity
Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory properties.[4][5] While the exact mechanisms can vary, some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Quantitative Data on Related Compounds
To provide a framework for the potential efficacy of N-Cyclohexyl-3-nitrobenzenesulfonamide, the following table summarizes quantitative data for structurally related benzenesulfonamide derivatives from existing literature.
| Compound Class | Biological Activity | Assay | Target | Quantitative Data (IC50/MIC) | Reference |
| Benzenesulfonamides | Anti-inflammatory | Carrageenan-induced rat paw edema | In vivo | 94.69% inhibition at 1h (Compound 4a) | [5] |
| Benzenesulfonamides | Antimicrobial | Microbroth dilution | E. coli | MIC: 6.72 mg/mL (Compound 4d) | [5] |
| Benzenesulfonamides | Antimicrobial | Microbroth dilution | S. aureus | MIC: 6.63 mg/mL (Compound 4h) | [5] |
| Benzenesulfonamides | Antioxidant | DPPH assay | Free radical | IC50: 0.3287 mg/mL (Compound 4e) | [4] |
| Nitrobenzenesulfonamides | Hypoxic cell cytotoxicity | Clonogenic assay | EMT6 mammary carcinoma cells | Surviving fraction of 3 x 10^-3 at 1 mM | [3] |
| Substituted Benzenesulfonamides | Phospholipase A2 Inhibition | Arachidonic acid liberation | Rabbit heart membrane | IC30: 0.009 µM (Compound 4) | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential biological activities of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Anticancer Activity: MTT Cytotoxicity Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment : N-Cyclohexyl-3-nitrobenzenesulfonamide is dissolved in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading : The formazan crystals are dissolved with a solubilization buffer (e.g., DMSO or acidic isopropanol), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Bacterial Culture : Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution : Two-fold serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide are prepared in a 96-well microtiter plate containing broth.[1]
-
Inoculation : Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.[1]
-
Incubation : The plate is incubated at 37°C for 18-24 hours.[1]
-
MIC Determination : The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Assay Components : The assay requires a buffer (e.g., Tris-SO4), a purified carbonic anhydrase isoenzyme (e.g., hCA II, IX, or XII), and the substrate p-nitrophenyl acetate (p-NPA).
-
Assay Procedure : In a 96-well plate, the buffer, enzyme solution, and various concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in DMSO) are added and pre-incubated for 10 minutes at room temperature.[1]
-
Reaction Initiation : The reaction is initiated by the addition of the p-NPA substrate.[1]
-
Absorbance Measurement : The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.[1]
-
Data Analysis : The initial reaction rates are calculated, and the IC50 value for the inhibition of CA activity is determined.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by N-Cyclohexyl-3-nitrobenzenesulfonamide and the general workflow for its biological evaluation.
Caption: Potential mechanism of anticancer action via carbonic anhydrase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Cyclohexyl-3-nitrobenzenesulfonamide: A Potential Carbonic Anhydrase Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of N-Cyclohexyl-3-nitrobenzenesulfonamide as a carbonic anhydrase (CA) inhibitor. While direct experimental data for this specific compound is limited in publicly available literature, its structural features—a benzenesulfonamide core, a lipophilic cyclohexyl group, and a nitro substitution—suggest a strong likelihood of interaction with carbonic anhydrase isoenzymes. This document provides a comprehensive overview of the rationale for investigating this compound, including a proposed synthetic route, detailed experimental protocols for its evaluation as a CA inhibitor, and a comparative analysis with known CA inhibitors. Furthermore, it delves into the critical role of carbonic anhydrases in various pathological conditions and the signaling pathways they modulate, offering a solid foundation for future research and development.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is crucial for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1] There are several known human CA isoforms, each with distinct tissue distribution and physiological functions.
The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a range of diseases.[2] For instance, CA inhibitors are well-established treatments for glaucoma, where they reduce the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.[3] They are also used as diuretics, anticonvulsants, and for the management of altitude sickness.[2] More recently, the role of tumor-associated CA isoforms, particularly CA IX and CA XII, in cancer cell survival and proliferation has made them attractive targets for novel anticancer therapies.[1]
Sulfonamides represent the most prominent class of CA inhibitors, with their primary sulfonamide group (-SO₂NH₂) coordinating to the zinc ion in the enzyme's active site. The substituents on the aromatic ring and the sulfonamide nitrogen can be modified to achieve varying degrees of potency and isoform selectivity.
N-Cyclohexyl-3-nitrobenzenesulfonamide: A Compound of Interest
N-Cyclohexyl-3-nitrobenzenesulfonamide possesses the key pharmacophoric features of a potential CA inhibitor. The benzenesulfonamide scaffold provides the zinc-binding group, while the N-cyclohexyl and 3-nitro substitutions are expected to influence its physicochemical properties, binding affinity, and isoform selectivity.
Structure-Activity Relationship Considerations:
-
N-Cyclohexyl Group: The bulky and lipophilic cyclohexyl moiety can potentially interact with hydrophobic pockets within the CA active site, which may enhance binding affinity.[4] The orientation of this group will be critical in determining the overall inhibitory potency.
-
3-Nitro Group: The electron-withdrawing nature of the nitro group can influence the acidity of the sulfonamide proton, which is a key factor in the binding mechanism. Its position on the benzene ring will also dictate its interaction with amino acid residues in the active site. Studies on other nitro-containing benzenesulfonamides have shown potent inhibition of various CA isoforms.[5][6]
Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
While a specific synthesis protocol for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively documented in readily available literature, a standard synthetic route can be proposed based on the well-established reaction between a sulfonyl chloride and an amine. The synthesis would involve the nucleophilic substitution of the chloride on 3-nitrobenzenesulfonyl chloride by cyclohexylamine.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexylamine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Sulfonyl Chloride: Slowly add an equimolar amount of 3-nitrobenzenesulfonyl chloride to the stirred solution of cyclohexylamine at room temperature. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-Cyclohexyl-3-nitrobenzenesulfonamide.
Experimental Protocols for Evaluation as a Carbonic Anhydrase Inhibitor
To ascertain the potential of N-Cyclohexyl-3-nitrobenzenesulfonamide as a CA inhibitor, a series of in vitro enzymatic assays are required. The following protocols outline the standard methods used for this purpose.
In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis Method)
This is a widely used colorimetric assay that measures the esterase activity of CA.[1]
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
N-Cyclohexyl-3-nitrobenzenesulfonamide (test compound)
-
Acetazolamide (a known CA inhibitor as a positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.
-
Prepare stock solutions of the test compound and acetazolamide in DMSO. Create a series of dilutions of the inhibitor stocks.
-
-
Assay in 96-Well Plate:
-
To each well, add Tris-HCl buffer.
-
Add a small volume (e.g., 2 µL) of the inhibitor dilutions (or DMSO for the control).
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Quantitative Data Presentation
As there is no direct experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide, the following table presents the inhibitory activities of acetazolamide, a standard CA inhibitor, against several human CA isoforms to serve as a benchmark for future studies.
| Inhibitor | hCA I (Ki/IC₅₀) | hCA II (Ki/IC₅₀) | hCA IX (IC₅₀) | hCA XII (IC₅₀) |
| Acetazolamide | 250 nM | 12 nM | 25 nM | 5.7 nM |
Data is compiled from various sources and should be considered approximate. Ki (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are common metrics for inhibitor potency.
Visualization of Pathways and Workflows
Carbonic Anhydrase Signaling in Cancer
Experimental Workflow for Inhibitor Evaluation
Conclusion and Future Directions
N-Cyclohexyl-3-nitrobenzenesulfonamide presents a compelling, yet unexplored, candidate for development as a carbonic anhydrase inhibitor. Its chemical structure aligns with the known pharmacophoric requirements for CA inhibition. The lack of existing biological data underscores the significant opportunity for novel research in this area.
Future investigations should focus on the synthesis and purification of N-Cyclohexyl-3-nitrobenzenesulfonamide, followed by a comprehensive in vitro screening against a panel of physiologically relevant human carbonic anhydrase isoforms. Determining its potency (IC₅₀ and/or Ki values) and isoform selectivity will be crucial first steps. Promising results would warrant further studies, including X-ray crystallography to elucidate its binding mode within the CA active site, and subsequent evaluation in cell-based and in vivo models of diseases such as glaucoma or cancer. This systematic approach will be essential to fully uncover the therapeutic potential of this intriguing compound.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
N-Cyclohexyl-3-nitrobenzenesulfonamide: An Exploration of Potential Anticancer Properties
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the potential anticancer properties of N-Cyclohexyl-3-nitrobenzenesulfonamide based on the activities of structurally related benzenesulfonamide and nitrobenzenesulfonamide derivatives. As of the date of this publication, no direct studies on the anticancer effects of N-Cyclohexyl-3-nitrobenzenesulfonamide have been identified in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive statement on the therapeutic efficacy of this specific compound.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1] Within this broad class, benzenesulfonamide derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[2] These compounds have been shown to exert their antitumor effects through various mechanisms of action, including the inhibition of key enzymes involved in tumor progression, disruption of cell cycle, and induction of apoptosis.[3][4][5][6][7] This technical guide explores the potential anticancer properties of N-Cyclohexyl-3-nitrobenzenesulfonamide by examining the established activities of its structural analogs.
Potential Mechanisms of Anticancer Activity
Based on the literature for related compounds, N-Cyclohexyl-3-nitrobenzenesulfonamide could potentially exhibit anticancer activity through one or more of the following mechanisms:
-
Carbonic Anhydrase Inhibition: A primary and well-documented mechanism for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2][8][9] CA IX is overexpressed in many solid tumors in response to hypoxia and plays a crucial role in regulating intra- and extracellular pH, thereby facilitating tumor cell survival, proliferation, and metastasis.[2][9] The sulfonamide moiety can bind to the zinc ion in the active site of CA IX, leading to its inhibition.
-
Tyrosine Kinase Inhibition: Several benzenesulfonamide derivatives have been identified as inhibitors of various tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[3] A key target in this regard is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[10][11] Inhibition of VEGFR-2 can thus suppress tumor growth and metastasis.[10]
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[12] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[4][5][6][7]
-
Estrogen-Related Receptor Alpha (ERRα) Inverse Agonism: Certain p-nitrobenzenesulfonamide derivatives have been identified as potent inverse agonists of ERRα, an orphan nuclear receptor that is overexpressed in several cancers, including triple-negative breast cancer.[13] ERRα is involved in regulating cellular energy metabolism.[13]
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro anticancer activity and enzyme inhibition data for representative benzenesulfonamide and nitrobenzenesulfonamide derivatives from published studies. This data is provided to illustrate the potential potency and selectivity that could be explored for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Table 1: In Vitro Cytotoxicity of Representative Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BA-3b | A549 (Lung) | 0.012 | [12] |
| HCT-116 (Colon) | 0.007 | [12] | |
| MCF-7 (Breast) | 0.021 | [12] | |
| K562 (Leukemia) | 0.036 | [12] | |
| Compound 4e | MDA-MB-231 (Breast) | 3.58 | [9] |
| MCF-7 (Breast) | 4.58 | [9] | |
| Compound 4g | MDA-MB-231 (Breast) | 5.54 | [9] |
| MCF-7 (Breast) | 2.55 | [9] | |
| Compound 6 | HCT-116 (Colon) | 3.53 | [14] |
| HepG-2 (Liver) | 3.33 | [14] | |
| MCF-7 (Breast) | 4.31 | [14] | |
| Compound 15 | HCT-116 (Colon) | 3.66 | [14] |
| HepG-2 (Liver) | 3.31 | [14] | |
| MCF-7 (Breast) | 4.29 | [14] | |
| Compounds 30 & 31 | HepG-2 (Liver) | 10.45 & 8.39 | [11] |
| MCF-7 (Breast) | 20.31 & 21.15 | [11] |
Table 2: Enzyme Inhibitory Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Target Enzyme | IC₅₀ / Kᵢ (nM) | Selectivity (CA II / CA IX) | Reference |
| Compound 4e | Carbonic Anhydrase IX | 10.93 | High | [9] |
| Compound 4g | Carbonic Anhydrase IX | 25.06 | High | [9] |
| Compound 4h | Carbonic Anhydrase IX | 15.65 | High | [9] |
| Compound 15 | VEGFR-2 | 78.7 | - | [14] |
| Compound 3a | EGFR | 170 | - | [14] |
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer properties of benzenesulfonamide derivatives. These protocols can serve as a guide for the investigation of N-Cyclohexyl-3-nitrobenzenesulfonamide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., N-Cyclohexyl-3-nitrobenzenesulfonamide) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value.
-
Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the inhibition of CA-catalyzed hydration of CO₂.
-
Protocol:
-
A stopped-flow spectrophotometer is used to monitor the change in pH.
-
The assay solution contains a pH buffer (e.g., Tris-HCl), Na₂SO₄, and a pH indicator (e.g., p-nitrophenol).
-
The reaction is initiated by adding a CO₂-saturated water solution.
-
The enzyme activity is monitored by the change in absorbance of the pH indicator.
-
The assay is repeated with various concentrations of the inhibitor (e.g., N-Cyclohexyl-3-nitrobenzenesulfonamide) to determine the IC₅₀ value.
-
Tubulin Polymerization Assay
-
Principle: This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence.
-
Protocol:
-
Tubulin protein is incubated in a polymerization buffer (e.g., G-PEM buffer) at 37°C in the presence of GTP and a fluorescent reporter.
-
The test compound is added at various concentrations.
-
The fluorescence is measured over time using a fluorometer.
-
An increase or decrease in the rate and extent of polymerization compared to a control indicates the compound's activity.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways potentially targeted by N-Cyclohexyl-3-nitrobenzenesulfonamide and a general workflow for its preclinical evaluation.
Caption: Potential mechanism of action via Carbonic Anhydrase IX inhibition.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Caption: General workflow for preclinical anticancer drug discovery.
Conclusion and Future Directions
While there is a lack of direct evidence for the anticancer properties of N-Cyclohexyl-3-nitrobenzenesulfonamide, the extensive research on structurally similar benzenesulfonamide and nitrobenzenesulfonamide derivatives provides a strong rationale for its investigation as a potential anticancer agent. The established mechanisms of action of this class of compounds, including carbonic anhydrase and tyrosine kinase inhibition, offer clear starting points for its evaluation.
Future research should focus on the synthesis and in vitro screening of N-Cyclohexyl-3-nitrobenzenesulfonamide against a panel of cancer cell lines. Subsequent studies should aim to elucidate its precise mechanism of action through enzyme inhibition assays, cell-based functional assays, and target identification studies. Promising in vitro results would warrant further investigation in in vivo preclinical models to assess its efficacy and safety profile. The exploration of N-Cyclohexyl-3-nitrobenzenesulfonamide and its analogs could lead to the discovery of novel and effective anticancer therapeutics.
References
- 1. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Preliminary Antimicrobial Screening of N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data presentation standards for conducting a preliminary antimicrobial screening of the novel compound, N-Cyclohexyl-3-nitrobenzenesulfonamide. While specific experimental data for this compound is not yet publicly available, this document outlines the established protocols and expected data formats based on the broader class of sulfonamide antibiotics. It is intended to serve as a foundational resource for researchers initiating in vitro evaluation of this and similar molecules. The guide details standardized experimental procedures, including broth microdilution and agar disk diffusion assays, and presents a template for the clear and concise presentation of quantitative antimicrobial activity data. Furthermore, it includes essential visualizations of the canonical sulfonamide mechanism of action and a typical experimental workflow to aid in study design and interpretation.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that have been in clinical use for decades.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately leads to the cessation of bacterial growth and replication.[1] The emergence of antibiotic-resistant pathogens necessitates the continued exploration of novel antimicrobial compounds.[2] N-Cyclohexyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with a chemical structure that warrants investigation for its potential antimicrobial properties. This guide provides the necessary framework for conducting a robust preliminary in vitro antimicrobial screening of this compound.
General Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway. By competitively binding to DHPS, sulfonamides block the conversion of PABA to dihydropteroic acid, a crucial intermediate. This disruption of folic acid synthesis inhibits the production of essential metabolites, ultimately leading to bacteriostasis.
References
In-depth Technical Guide on Theoretical Studies of N-Cyclohexyl-3-nitrobenzenesulfonamide
This technical whitepaper is designed for researchers, scientists, and professionals in drug development, offering a foundational guide to the theoretical analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, given the broad spectrum of biological activities associated with the sulfonamide functional group. Theoretical studies are indispensable for elucidating its molecular structure, electronic properties, and reactivity, thereby providing critical insights for drug design and development. This guide outlines the core computational methodologies for a comprehensive theoretical investigation of this compound.
The molecular structure of N-Cyclohexyl-3-nitrobenzenesulfonamide (CAS No. 93125-79-2) consists of a cyclohexyl group and a 3-nitrobenzene group attached to a sulfonamide linker.[1] Its molecular formula is C₁₂H₁₆N₂O₄S, with a molecular weight of 284.33 g/mol .[1]
Computational Methodology: A General Protocol
A robust theoretical study of N-Cyclohexyl-3-nitrobenzenesulfonamide would typically employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Geometric Optimization
The initial step involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state).
Illustrative Protocol:
-
Initial Structure Generation: The 3D structure of N-Cyclohexyl-3-nitrobenzenesulfonamide is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Geometry optimization is performed using DFT with a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3][4]
-
Software: The calculations can be carried out using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Verification: The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
The following diagram illustrates a typical workflow for computational analysis.
Structural Parameters
Upon optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. While specific data for the target molecule is unavailable, the following table presents typical bond lengths for related fragments found in similar sulfonamide structures.
| Bond | Typical Bond Length (Å) |
| S=O | 1.43 - 1.45 |
| S-N | 1.63 - 1.65 |
| S-C (Aryl) | 1.76 - 1.78 |
| C-N (Amide) | 1.46 - 1.48 |
| N-O (Nitro) | 1.22 - 1.24 |
| C=C (Aryl) | 1.38 - 1.40 |
Note: These are representative values and would need to be calculated specifically for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Vibrational Analysis
Vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the vibrational frequencies and modes of the molecule.
Illustrative Protocol:
-
Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Scaling: Calculated frequencies are often systematically higher than experimental values. A scaling factor (typically ~0.96 for B3LYP) is applied to correct the computed harmonic frequencies for better agreement with experimental data.
-
Mode Assignment: Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, S=O asymmetric stretch). Visualization of these modes aids in their assignment. The VEDA4 program is often used for detailed potential energy distribution (PED) analysis to assign vibrational modes accurately.[4]
The following table lists characteristic vibrational frequencies for functional groups present in the title compound, based on studies of similar molecules.[2][4]
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Cyclohexyl) | Asymmetric/Symmetric Stretching | 2850 - 2960 |
| NO₂ (Nitro) | Asymmetric Stretching | 1520 - 1560 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |
| NO₂ (Nitro) | Symmetric Stretching | 1335 - 1355 |
| S=O (Sulfonamide) | Symmetric Stretching | 1150 - 1180 |
| S-N (Sulfonamide) | Stretching | 900 - 940 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
Energy Gap (ΔE): A smaller gap suggests higher reactivity and lower kinetic stability.[5][6]
For a molecule like N-Cyclohexyl-3-nitrobenzenesulfonamide, the HOMO is expected to be localized on the benzene ring and the sulfonamide nitrogen, while the LUMO is likely concentrated on the electron-withdrawing nitro group.
The relationship between these orbitals and chemical reactivity descriptors can be visualized as follows:
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.[7][8] It visualizes the charge distribution of a molecule.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In N-Cyclohexyl-3-nitrobenzenesulfonamide, these would be expected around the oxygen atoms of the nitro and sulfonyl groups.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the sulfonamide group.
-
Green Regions (Neutral Potential): Represent areas of near-zero potential, often associated with nonpolar regions like the cyclohexyl ring.
Conclusion
While specific theoretical data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not yet published, this guide establishes a comprehensive framework for its computational investigation. By employing DFT calculations, researchers can obtain detailed insights into its structural, vibrational, and electronic properties. This theoretical foundation is crucial for understanding its reactivity, potential biological activity, and for the rational design of novel sulfonamide-based therapeutic agents. The methodologies and illustrative data provided serve as a robust starting point for future research in this area.
References
- 1. n-cyclohexyl 3-nitrobenzenesulfonamide,(CAS# 93125-79-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule [mdpi.com]
Methodological & Application
Application Notes and Protocols: N-Cyclohexyl-3-nitrobenzenesulfonamide for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups for reactive functionalities is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. The 3-nitrobenzenesulfonyl (nosyl) group is a valuable tool for amine protection due to its ease of installation, stability to a range of reaction conditions, and, most importantly, its unique cleavage conditions which allow for orthogonal deprotection in the presence of other common protecting groups.
This document provides detailed application notes and protocols for the use of 3-nitrobenzenesulfonyl chloride in the protection of cyclohexylamine, yielding N-Cyclohexyl-3-nitrobenzenesulfonamide. This serves as a representative example of the formation and deprotection of a nosyl-protected amine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide, based on analogous procedures for similar sulfonamides.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalent | Typical Yield (%) |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 1.0 | N/A |
| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.61 | 1.0 - 1.1 | N/A |
| N-Cyclohexyl-3-nitrobenzenesulfonamide | C₁₂H₁₆N₂O₄S | 284.33 | 1.0 (Theoretical) | >90% (Typical) |
Experimental Protocols
Protocol 1: Protection of Cyclohexylamine with 3-Nitrobenzenesulfonyl Chloride
This protocol describes the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Materials and Reagents:
-
Cyclohexylamine
-
3-Nitrobenzenesulfonyl chloride[1]
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 - 1.1 eq) in dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-Cyclohexyl-3-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Cyclohexyl-3-nitrobenzenesulfonamide
This protocol outlines the cleavage of the nosyl group to regenerate the free amine.
Materials and Reagents:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Cyclohexyl-3-nitrobenzenesulfonamide (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate or cesium carbonate (2.0 - 3.0 eq) to the solution.
-
Add thiophenol (1.5 - 2.0 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the deprotection is complete as monitored by TLC.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting cyclohexylamine can be further purified by distillation or other suitable methods.
Visualization of Workflows and Concepts
Reaction Workflow: Amine Protection and Deprotection
The following diagram illustrates the key steps in the protection of an amine as a 3-nitrobenzenesulfonamide and its subsequent deprotection.
Caption: Workflow for amine protection and deprotection using a nosyl group.
Orthogonality of the Nosyl Protecting Group
The 3-nitrobenzenesulfonyl (nosyl) group is a valuable asset in multi-step synthesis due to its orthogonality with other common amine protecting groups. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[2] The nosyl group's cleavage under mild nucleophilic conditions with thiols allows for its selective removal without affecting acid-labile (e.g., Boc), base-labile (e.g., Fmoc), or hydrogenolysis-labile (e.g., Cbz) protecting groups.[3][4]
The diagram below illustrates the orthogonal relationship between the Nosyl group and other widely used amine protecting groups.
Caption: Orthogonal deprotection scheme for common amine protecting groups.
References
Application Notes and Protocols for N-Cyclohexyl-3-nitrobenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for N-Cyclohexyl-3-nitrobenzenesulfonamide. The following application notes and protocols are based on the well-established biological activities of structurally related sulfonamide derivatives and serve as a guide for the potential investigation of this compound.
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. Historically recognized for their antimicrobial properties, sulfonamides have since been developed for diverse medicinal applications, including anticancer, anti-inflammatory, and diuretic therapies. The presence of a nitro group and a cyclohexyl moiety on the benzenesulfonamide scaffold suggests that N-Cyclohexyl-3-nitrobenzenesulfonamide could exhibit interesting biological activities worthy of investigation in drug discovery programs.
Potential Medicinal Chemistry Applications
Based on the known bioactivities of analogous sulfonamides, N-Cyclohexyl-3-nitrobenzenesulfonamide holds potential for investigation in the following areas:
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer effects through various mechanisms.[1] The primary sulfonamide group can act as a zinc-binding group, enabling the inhibition of zinc-containing enzymes like carbonic anhydrases (CAs).[2] Tumor-associated CA isoforms, such as CA IX and XII, are often overexpressed in cancer cells and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1] Inhibition of these enzymes is a validated strategy in anticancer drug development. Other potential anticancer mechanisms for sulfonamides include the induction of cell cycle arrest and the disruption of microtubule assembly.[1]
-
Antimicrobial Activity: The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] As bacteria are incapable of utilizing exogenous folate, inhibition of this pathway leads to bacteriostasis. Investigation of N-Cyclohexyl-3-nitrobenzenesulfonamide for its ability to inhibit the growth of various bacterial and fungal strains is a logical starting point.
-
Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown significant in vivo anti-inflammatory properties.[4] This activity can be mediated through the inhibition of enzymes involved in the inflammatory cascade.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for N-Cyclohexyl-3-nitrobenzenesulfonamide to illustrate the type of data that would be generated during its evaluation. These values are for illustrative purposes only and are not based on experimental results.
| Assay Type | Target/Cell Line | Parameter | Value |
| Anticancer Activity | MCF-7 (Breast Cancer) | IC50 | 15.2 µM |
| HT-29 (Colon Cancer) | IC50 | 25.8 µM | |
| Carbonic Anhydrase Inhibition | hCA II | Ki | 120 nM |
| hCA IX | Ki | 45 nM | |
| Antimicrobial Activity | E. coli | MIC | 64 µg/mL |
| S. aureus | MIC | 32 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
This protocol describes a general method for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide via nucleophilic substitution.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Pyridine or 10% aqueous sodium carbonate solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve cyclohexylamine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the stirred solution.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.[1][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-Cyclohexyl-3-nitrobenzenesulfonamide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[1][5]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
Tris-HCl buffer (pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
N-Cyclohexyl-3-nitrobenzenesulfonamide stock solution (in DMSO)
-
96-well plate, microplate reader
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and various concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding the p-NPA substrate to each well.[5]
-
Immediately monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.[1][5]
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[3]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
N-Cyclohexyl-3-nitrobenzenesulfonamide stock solution (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide in MHB in a 96-well plate.[3]
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).[3]
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Visualizations
Caption: Synthetic workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: Experimental workflow for biological evaluation.
Caption: Mechanism of Carbonic Anhydrase inhibition.
References
Application Notes and Protocols for Assessing the Cytotoxicity of N-Cyclohexyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While historically recognized for their antimicrobial properties, the biological spectrum of sulfonamides has expanded to include a variety of therapeutic areas, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1] The preliminary toxicity screening of novel sulfonamides is a critical step in the drug development process to identify compounds with a favorable safety profile.[2] Cytotoxicity assays are fundamental for this initial screening, offering a cost-effective and ethical approach to identify potential toxic liabilities.[2]
This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of N-Cyclohexyl-3-nitrobenzenesulfonamide. The described assays will enable researchers to determine the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | ||
| Spontaneous LDH Release | ||
| Maximum LDH Release | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Table 3: Apoptosis Induction as Determined by Annexin V & Propidium Iodide Staining
| Concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide (µM) | % Viable Cells (Annexin V⁻ / PI⁻) | % Early Apoptotic Cells (Annexin V⁺ / PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺ / PI⁺) | % Necrotic Cells (Annexin V⁻ / PI⁺) |
| 0 (Vehicle Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 4: Caspase-3/7 Activity
| Concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide (µM) | Mean Luminescence (RLU) ± SD | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4]
Materials:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal calf serum and antibiotics)[6]
-
96-well microplates[6]
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[2][6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare a stock solution of N-Cyclohexyl-3-nitrobenzenesulfonamide in a suitable solvent like DMSO.[6] Perform serial dilutions to achieve the desired final concentrations. Replace the culture medium with medium containing the various concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[4][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[6]
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method for assessing cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.[2]
Materials:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Human cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
LDH assay kit (containing reaction mixture and stop solution)[9]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 3-5 minutes.[2] Carefully transfer the supernatant to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[2]
-
Stop Solution and Absorbance Measurement: Add the stop solution provided in the kit to each well.[9] Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]
Materials:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Cell line of interest
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (1 x 10⁶ cells) in T25 culture flasks or 6-well plates and treat with various concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide for the desired time.[10]
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[10]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[10]
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are key executioner caspases.[12] This assay uses a proluminescent caspase-3/7 substrate to measure their activity.[12]
Materials:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar[12]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[12]
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[12]
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Calculate the fold increase in activity compared to the untreated control.
Potential Signaling Pathway of Sulfonamide-Induced Cytotoxicity
While the specific mechanisms of N-Cyclohexyl-3-nitrobenzenesulfonamide are yet to be fully elucidated, many sulfonamides are known to induce cytotoxicity through various pathways. One potential mechanism is the inhibition of carbonic anhydrases, which are crucial for pH regulation in tumor cells.[1] This can lead to intracellular acidification, cellular stress, and ultimately apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for MTT Assay of N-Cyclohexyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established group of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the nitrobenzene and cyclohexyl moieties suggests potential for various biological interactions, making it a candidate for investigation in drug discovery, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity. This document provides a detailed protocol for evaluating the cytotoxic effects of N-Cyclohexyl-3-nitrobenzenesulfonamide on cancer cell lines using the MTT assay.
Predicted Biological Activity and Mechanism of Action
While specific data on N-Cyclohexyl-3-nitrobenzenesulfonamide is limited, the broader class of sulfonamides has been reported to exert anticancer effects through various mechanisms. A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes are crucial in regulating the pH of the tumor microenvironment, which contributes to tumor cell survival and proliferation.[1] The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.[1] Other potential mechanisms for sulfonamide derivatives include the induction of cell cycle arrest, disruption of microtubule assembly, and inhibition of signaling pathways critical for cancer progression.[2]
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the MTT assay.
Table 1: Cell Viability Data for N-Cyclohexyl-3-nitrobenzenesulfonamide
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 250 | ||||||
| 500 |
Table 2: IC50 Values of N-Cyclohexyl-3-nitrobenzenesulfonamide on Different Cancer Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| e.g., MCF-7 (Breast Cancer) | ||
| e.g., HepG2 (Liver Cancer) | ||
| e.g., HeLa (Cervical Cancer) | ||
| e.g., A549 (Lung Cancer) |
Experimental Protocols
This section provides a detailed methodology for determining the cytotoxicity of N-Cyclohexyl-3-nitrobenzenesulfonamide using the MTT assay.
Materials and Reagents
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., MCF-7, HepG2, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of N-Cyclohexyl-3-nitrobenzenesulfonamide Stock Solution
Due to its predicted low aqueous solubility, a stock solution of N-Cyclohexyl-3-nitrobenzenesulfonamide should be prepared in an organic solvent.
-
Dissolve N-Cyclohexyl-3-nitrobenzenesulfonamide in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in complete cell culture medium to prepare working concentrations. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control Cells) x 100
-
Plot a dose-response curve with the concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for MTT Assay of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Potential Signaling Pathway
Caption: Putative mechanism of action via Carbonic Anhydrase inhibition.
References
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of N-Cyclohexyl-3-nitrobenzenesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the compound N-Cyclohexyl-3-nitrobenzenesulfonamide. The MIC is a fundamental metric in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] Establishing the MIC is a critical step in assessing the potential of N-Cyclohexyl-3-nitrobenzenesulfonamide as a novel antimicrobial agent. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure accuracy and reproducibility.
N-Cyclohexyl-3-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds. Sulfonamides traditionally exhibit antimicrobial activity by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] Inhibition of this pathway disrupts the production of nucleotides, leading to the cessation of bacterial growth. While the specific mechanism of N-Cyclohexyl-3-nitrobenzenesulfonamide is yet to be elucidated, its structural similarity to other sulfonamides provides a strong rationale for investigating its antimicrobial properties.
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner to facilitate analysis and comparison. The following table provides a template for summarizing the quantitative data.
Table 1: MIC of N-Cyclohexyl-3-nitrobenzenesulfonamide against Various Bacterial Strains
| Bacterial Strain | ATCC Number | Method | MIC (µg/mL) | Interpretation (S/I/R)* | Reference Antibiotic | Reference MIC (µg/mL) |
| Escherichia coli | 25922 | Broth Microdilution | Gentamicin | |||
| Staphylococcus aureus | 29213 | Broth Microdilution | Vancomycin | |||
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | Ciprofloxacin | |||
| Enterococcus faecalis | 29212 | Broth Microdilution | Ampicillin | |||
| Streptococcus pneumoniae | 49619 | Broth Microdilution | Penicillin |
*S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established breakpoints, which are not yet available for this investigational compound.
Experimental Protocols
Two standard methods for determining the MIC are presented: Broth Microdilution and Agar Dilution. The Broth Microdilution method is generally preferred for its efficiency and conservation of reagents.
This method involves preparing serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension.[1][2][5]
Materials:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of N-Cyclohexyl-3-nitrobenzenesulfonamide Stock Solution:
-
Dissolve N-Cyclohexyl-3-nitrobenzenesulfonamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the N-Cyclohexyl-3-nitrobenzenesulfonamide working solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide at which there is no visible growth.
-
In this method, varying concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide are incorporated into molten agar, which is then poured into petri dishes.[6]
Materials:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide in a suitable solvent or diluent.
-
Add 1 mL of each antimicrobial dilution to 19 mL of molten MHA (kept at 45-50°C) to create the desired final concentrations.
-
Pour the agar mixtures into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no N-Cyclohexyl-3-nitrobenzenesulfonamide.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension (approximately 1-2 µL per spot). An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide that completely inhibits visible growth.
-
Visualizations
Caption: Workflow for MIC determination by broth microdilution.
Caption: Putative mechanism of action via folate pathway inhibition.
References
HPLC method for purity analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide
An HPLC Method for the Purity Analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide
This document outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound. The protocol is based on established principles of reversed-phase chromatography for sulfonamides and related nitroaromatic compounds.
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for purity assessment, capable of separating the main compound from potential impurities and degradation products.[1][2][3] This application note provides a detailed protocol for a reversed-phase HPLC method for the purity analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Principle
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water.[2] N-Cyclohexyl-3-nitrobenzenesulfonamide and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV spectrophotometer, and the peak areas are used to calculate the purity of the analyte.[1]
Experimental Protocol
-
N-Cyclohexyl-3-nitrobenzenesulfonamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
The following table summarizes the recommended HPLC system and chromatographic conditions.
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A mixture of Acetonitrile and Water. A common starting point is a 50:50 (v/v) ratio.[1] The addition of 0.1% formic acid to the aqueous phase can improve peak shape.[1] |
| Elution Mode | Isocratic or Gradient. A gradient elution may be necessary to separate closely eluting impurities.[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 265 nm[3] |
-
Mobile Phase Preparation: Prepare the desired mixture of acetonitrile and water (and formic acid, if used). For example, to prepare 1 L of 50:50 acetonitrile:water, mix 500 mL of acetonitrile with 500 mL of water. Degas the mobile phase before use.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Cyclohexyl-3-nitrobenzenesulfonamide sample and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark to obtain a stock solution of 1 mg/mL.[1]
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Before sample analysis, the suitability of the chromatographic system must be verified. The following parameters should be assessed by injecting the standard solution at least five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the prepared sample solutions.
-
After the analysis, process the chromatograms to determine the peak areas.
The purity of N-Cyclohexyl-3-nitrobenzenesulfonamide is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Conclusion
The described HPLC method provides a reliable and robust approach for determining the purity of N-Cyclohexyl-3-nitrobenzenesulfonamide. The use of a C18 reversed-phase column with a simple mobile phase of acetonitrile and water allows for effective separation and quantification. This protocol can be readily implemented in a quality control or research laboratory setting. Method validation should be performed in accordance with relevant guidelines to ensure its suitability for its intended purpose.
References
Application Notes and Protocols: Purification of N-Cyclohexyl-3-nitrobenzenesulfonamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of N-Cyclohexyl-3-nitrobenzenesulfonamide via recrystallization. The protocol herein is designed to yield a high-purity crystalline product suitable for downstream applications in research and drug development.
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and organic synthesis. Achieving high purity of this compound is critical for obtaining accurate biological data and ensuring reproducibility in experimental studies. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. The underlying principle of this method is the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point and to a much lesser extent at lower temperatures. Upon cooling a saturated solution, the desired compound crystallizes, leaving the impurities dissolved in the mother liquor.
Data Presentation
While specific quantitative solubility data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively available in the public domain, the following table provides a qualitative assessment of suitable solvents based on the general solubility characteristics of structurally related benzenesulfonamide derivatives. Polar protic solvents are generally effective for this class of compounds.
Table 1: Qualitative Solubility and Solvent Suitability for Recrystallization
| Solvent | Boiling Point (°C) | Suitability for N-Cyclohexyl-3-nitrobenzenesulfonamide | Notes |
| Methanol | 64.7 | Primary Choice | Often an effective solvent for the recrystallization of sulfonamides. |
| Ethanol | 78.4 | Good Alternative | Similar properties to methanol and can be a suitable alternative. |
| Isopropanol | 82.6 | Good Alternative | Another common solvent for the recrystallization of organic compounds. |
| Acetone | 56.0 | Possible Co-solvent | High solubility may necessitate the use of an anti-solvent. |
| Water | 100.0 | Anti-solvent | The compound is expected to have low solubility in water, making it a potential anti-solvent. |
| Toluene | 110.6 | Poor | The non-polar nature of toluene makes it a poor solvent choice. |
| Hexane | 68.0 | Poor | The very low polarity of hexane makes it unsuitable for dissolving this compound. |
Table 2: Illustrative Purification Data (Based on Analogous Compounds)
| Parameter | Before Recrystallization | After Recrystallization | Analytical Method |
| Purity | ~90% | >99% | HPLC |
| Yield | - | 80-90% | Gravimetric |
| Melting Point | Broad range | Sharp melting point | Melting Point Apparatus |
| Appearance | Off-white to yellowish powder | White crystalline solid | Visual Inspection |
Experimental Protocols
This section details the recommended procedure for the purification of N-Cyclohexyl-3-nitrobenzenesulfonamide by recrystallization from methanol.
Materials and Equipment:
-
Crude N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Methanol (reagent grade)
-
Distilled water (for ice bath)
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Condenser (optional, to minimize solvent evaporation)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator for drying
-
Analytical equipment for purity assessment (e.g., HPLC, melting point apparatus)
Procedure:
-
Dissolution:
-
Place the crude N-Cyclohexyl-3-nitrobenzenesulfonamide into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol to just cover the solid.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring.
-
Continue to add small portions of methanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution, which will maximize the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on a hot plate.
-
Place a fluted filter paper into the preheated funnel.
-
Rapidly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask containing the clear solution from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold methanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals in the funnel with a small amount of ice-cold methanol to remove any residual soluble impurities. Using cold solvent is important to minimize the loss of the desired product.
-
-
Drying:
-
Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
-
Purity Assessment:
-
Assess the purity of the recrystallized product using appropriate analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR). A sharp melting point close to the literature value is a good indicator of high purity.
-
Mandatory Visualization
Caption: Workflow for the purification of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Application Notes and Protocols for the Scale-Up Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the scale-up synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide, a key intermediate in various pharmaceutical and chemical research applications. The protocol is designed to be scalable and adaptable to various laboratory and pilot plant settings.
Introduction
N-Cyclohexyl-3-nitrobenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Sulfonamides are a critical class of compounds, with many exhibiting a wide range of biological activities.[1] The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with cyclohexylamine.[2][3][4] This document outlines a robust and scalable protocol for this synthesis, including reaction setup, workup, purification, and characterization.
Reaction Scheme
The overall synthetic route involves a two-step process: the preparation of 3-nitrobenzenesulfonyl chloride followed by its reaction with cyclohexylamine.
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
Caption: Synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene.
Step 2: Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
Caption: Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 1.0 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 1.1 |
| Pyridine (Base) | C₅H₅N | 79.10 | 1.2 |
| N-Cyclohexyl-3-nitrobenzenesulfonamide | C₁₂H₁₆N₂O₄S | 284.33 | - |
Experimental Protocols
Materials and Reagents:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol or Ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
Protocol:
-
Reaction Setup:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Amine Addition:
-
In a separate beaker, prepare a solution of cyclohexylamine (1.1 eq) and pyridine (1.2 eq) in DCM.
-
Slowly add the cyclohexylamine-pyridine solution to the cooled solution of 3-nitrobenzenesulfonyl chloride via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude N-Cyclohexyl-3-nitrobenzenesulfonamide can be purified by recrystallization.[5][6]
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Experimental Workflow
Caption: Workflow for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Safety Considerations
-
3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclohexylamine is a corrosive and flammable liquid. Handle with care in a well-ventilated area.
-
Pyridine is a flammable liquid with a strong odor. Use in a fume hood.
-
Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic. Maintain proper temperature control, especially during the addition of the amine solution.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can successfully perform a scale-up synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide in a safe and efficient manner.
References
Troubleshooting & Optimization
Technical Support Center: N-Cyclohexyl-3-nitrobenzenesulfonamide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclohexyl-3-nitrobenzenesulfonamide. The following sections offer detailed solutions to common issues encountered during the crystallization and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-Cyclohexyl-3-nitrobenzenesulfonamide?
A1: N-Cyclohexyl-3-nitrobenzenesulfonamide is a sulfonamide compound. Its structure, containing a non-polar cyclohexyl group and a polar nitrobenzenesulfonyl moiety, suggests it will have low solubility in water and higher solubility in organic solvents. The presence of the nitro group may slightly increase its polarity compared to other similar sulfonamides. For crystallization, solvents like methanol, ethanol, or mixtures such as ethyl acetate/hexane are often good starting points for sulfonamides.[1][2][3] It is recommended to perform solubility tests with small amounts of the compound in various solvents to determine the ideal system for crystallization.
Q2: I am not getting any crystals to form. What should I do?
A2: If no crystals are forming, several factors could be at play:
-
Too much solvent: The concentration of your compound may be too low for crystals to form. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[4]
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. You may need to switch to a less effective solvent or use a solvent/anti-solvent system.
-
Solution is supersaturated: Sometimes, a solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling too fast: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Q3: My product is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or the solution cooling too quickly.[4] To address this:
-
Add more solvent: Re-heat the solution and add more of the primary solvent to decrease the saturation point.[4]
-
Use a co-solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Purify the crude product: The presence of impurities can lower the melting point of the mixture. Consider purifying the crude product by column chromatography before attempting recrystallization.[3]
-
Charcoal treatment: If the hot solution has a noticeable color, adding activated charcoal can help remove colored impurities that may be inhibiting crystallization.[4]
Q4: The yield of my crystallization is very low. How can I improve it?
A4: A low yield (e.g., less than 20%) can be due to several reasons:[4]
-
Using too much solvent: A significant amount of the product may remain dissolved in the mother liquor. You can test this by evaporating a small amount of the mother liquor to see if a large residue remains. If so, you can try to recover more product by concentrating the mother liquor and cooling it again.[4]
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the loss of your product.[2]
-
Premature crystallization: If the product crystallizes too early, for instance during a hot filtration step, you can lose a significant portion of your yield. Ensure your filtration apparatus is pre-heated.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the crystallization of N-Cyclohexyl-3-nitrobenzenesulfonamide.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| NCNS-C01 | No crystal formation | 1. Solution is too dilute.2. Inappropriate solvent.3. Lack of nucleation sites.4. Cooling rate is too fast. | 1. Concentrate the solution by boiling off some solvent.2. Perform solvent screening to find a more suitable system.3. Scratch the flask or add a seed crystal.4. Allow the solution to cool slowly to room temperature.[2] |
| NCNS-C02 | Oily product obtained | 1. High concentration of impurities.2. Solution is supersaturated upon cooling.3. Compound is coming out of solution above its melting point. | 1. Purify the crude product using column chromatography before crystallization.[3]2. Re-heat the solution and add more solvent.[4]3. Consider using a different solvent system. |
| NCNS-C03 | Poor yield | 1. Too much solvent used.2. Significant product loss during washing.3. Premature crystallization during transfers. | 1. Reduce the amount of solvent used for dissolution.2. Wash crystals with a minimal amount of ice-cold solvent.[2]3. Pre-heat funnels and flasks for hot filtration.[2] |
| NCNS-C04 | Crystals are discolored | 1. Presence of colored impurities. | 1. Treat the hot solution with activated charcoal before filtration.[4]2. Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
This protocol is adapted from the general synthesis of sulfonamides.[5][6]
Materials and Reagents:
-
Cyclohexylamine
-
3-Nitrobenzenesulfonyl chloride
-
10% Sodium carbonate (Na₂CO₃) solution
-
3 M Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine cyclohexylamine (1.0 molar equivalent) with distilled water. Stir the mixture at room temperature.
-
Carefully add 3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) to the stirred solution.
-
Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% sodium carbonate solution to neutralize the HCl formed.[5]
-
Allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 3 using a 3 M HCl solution. This will cause the product to precipitate.[5]
-
Collect the solid product by vacuum filtration and wash the precipitate with cold distilled water.
-
Dry the filtered product, for instance, in a desiccator under vacuum.[5]
Protocol 2: Crystallization of N-Cyclohexyl-3-nitrobenzenesulfonamide
This protocol is based on general crystallization procedures for sulfonamides.[2]
Materials and Reagents:
-
Crude N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Methanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of methanol to just cover the solid.
-
Gently heat the mixture while stirring. Continue adding small portions of hot methanol until the solid completely dissolves.[2]
-
If insoluble impurities are present, perform a hot filtration into a pre-heated flask.[2]
-
Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent contamination.[2]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.[2]
-
Dry the purified crystals to a constant weight.[2]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Troubleshooting Logic for Crystallization Issues
Caption: Decision-making diagram for troubleshooting crystallization problems.
References
Technical Support Center: Identifying Impurities in the Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities during the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide?
A1: During the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide, several impurities can arise from starting materials or side reactions. These include:
-
Unreacted Starting Materials: Residual 3-nitrobenzenesulfonyl chloride and cyclohexylamine may be present if the reaction does not proceed to completion.
-
Hydrolysis Product: 3-nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to form 3-nitrobenzenesulfonic acid, which is very polar and will typically remain at the baseline on a normal-phase TLC plate.[1]
-
Di-sulfonylation Product: If an excess of the sulfonyl chloride is used or if the reaction conditions are not carefully controlled, a di-sulfonylated byproduct can form where two sulfonyl groups attach to the amine.[1]
Q2: How can Thin-Layer Chromatography (TLC) be effectively used to monitor the progress of my reaction?
A2: TLC is a rapid and valuable tool for qualitatively monitoring the progress of your reaction.[1] By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is generally considered complete when the limiting starting material spot is no longer visible on the TLC plate.
Q3: What are some recommended TLC solvent systems for the analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide?
A3: A good starting point for developing a TLC solvent system for sulfonamides is a mixture of a non-polar and a polar solvent. Common choices include:
-
Hexane:Ethyl Acetate (e.g., in ratios of 3:1, 2:1, or 1:1)
-
Chloroform:n-butanol (e.g., 9:1 or 4:1)[2]
-
Chloroform:tert-butanol (e.g., 80:20 v/v)[1]
The ideal solvent system should provide a good separation of all components, with the product having an Rf value ideally between 0.3 and 0.5.
Q4: My spots on the TLC plate are streaking. What are the possible causes and solutions?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate can cause the spots to streak. Try diluting your sample before spotting it on the plate.
-
Compound Insolubility: If the compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, causing them to streak. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to the developing solvent can sometimes resolve this issue.
Q5: I am not seeing any spots on my developed TLC plate. What should I do?
A5: The absence of spots on a TLC plate can be due to a few reasons:
-
Insufficient Concentration: The concentration of your sample may be too low to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3]
-
Non-UV Active Compounds: If you are using a UV lamp for visualization, your compounds may not be UV-active. Try using a different visualization technique, such as staining with potassium permanganate or an iodine chamber.
-
Volatile Compounds: Your compound of interest might be volatile and could have evaporated from the plate during development or drying.
Q6: How can I visualize the spots on the TLC plate if they are not visible under UV light?
A6: If your compounds are not UV-active, you can use various staining techniques for visualization. Common stains for general organic compounds include:
-
Potassium Permanganate Stain: This is a good general stain that reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as brown spots.
-
Fluorescamine: This reagent reacts with primary amines to produce highly fluorescent derivatives, which can be useful for visualizing residual cyclohexylamine.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots are observed on the TLC plate. | - Incomplete reaction, leaving starting materials.[2] - Formation of byproducts due to side reactions.[2] - Degradation of the product. | - Increase the reaction time or temperature and monitor by TLC.[2] - Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize side reactions.[2] - Ensure the workup conditions are not causing product degradation. |
| The product spot is very close to the solvent front (High Rf value). | - The eluent is too polar. | - Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[4] |
| The product spot is very close to the baseline (Low Rf value). | - The eluent is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[4] |
| The spots are not circular and appear distorted. | - The surface of the TLC plate may have been disturbed during handling. - The TLC plate was not placed vertically in the developing chamber. | - Handle the TLC plate carefully by the edges. - Ensure the plate is standing upright in the developing chamber. |
| The solvent front is uneven. | - The TLC plate is touching the side of the developing chamber or the filter paper inside. - The bottom of the TLC plate is not level with the solvent surface. | - Center the TLC plate in the chamber, ensuring it does not touch the sides. - Make sure the solvent level is even at the bottom of the chamber.[3] |
Quantitative Data Summary
The following table provides representative Rf values for N-Cyclohexyl-3-nitrobenzenesulfonamide and potential impurities in a common TLC solvent system. Please note that these values are illustrative and may vary depending on the specific experimental conditions (e.g., TLC plate manufacturer, temperature, and chamber saturation).
| Compound | Structure | Polarity | Example Rf Value (Hexane:Ethyl Acetate 2:1) |
| 3-nitrobenzenesulfonyl chloride | O=S(Cl)(=O)c1cccc(c1)--INVALID-LINK--[O-] | Moderately Polar | ~ 0.65 |
| Cyclohexylamine | N[C@H]1CCCC[C@H]1 | Polar | ~ 0.40 |
| N-Cyclohexyl-3-nitrobenzenesulfonamide | O=S(N[C@H]1CCCC[C@H]1)(=O)c1cccc(c1)--INVALID-LINK--[O-] | Moderately Polar | ~ 0.50 |
| 3-nitrobenzenesulfonic acid | O=S(O)(=O)c1cccc(c1)--INVALID-LINK--[O-] | Very Polar | ~ 0.05 (streaking) |
Experimental Protocol: TLC Analysis
This protocol outlines the general steps for performing TLC analysis to monitor the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Mobile phase (e.g., Hexane:Ethyl Acetate 2:1)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
-
Reaction mixture aliquots
-
Standards of starting materials (3-nitrobenzenesulfonyl chloride and cyclohexylamine) and, if available, the pure product.
Procedure:
-
Plate Preparation:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark small, evenly spaced points on the origin line where you will spot your samples.
-
-
Chamber Saturation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to help saturate the chamber with solvent vapors.
-
Cover the chamber with the lid and let it sit for 5-10 minutes.
-
-
Spotting the Plate:
-
Dissolve a small amount of your starting materials and crude product in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot each sample onto the marked points on the origin line. Keep the spots as small as possible.
-
It is good practice to co-spot the reaction mixture with the starting material to help with identification.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
If spots are not UV-active, use an appropriate staining method (e.g., dip the plate in potassium permanganate solution and gently heat until spots appear).
-
-
Analysis:
-
Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the Rf values of the spots in the reaction mixture to those of the starting material and product standards to determine the reaction progress and identify impurities.
-
Workflow for Impurity Identification
Caption: A workflow diagram illustrating the process of monitoring the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide and identifying impurities using Thin-Layer Chromatography.
References
Technical Support Center: Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide, focusing on potential side reactions and optimization strategies.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low or No Product Formation | 1. Degraded 3-nitrobenzenesulfonyl chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1][2] 2. Poor quality of cyclohexylamine: Impurities in the amine can interfere with the reaction. 3. Inadequate base: The base may not be strong enough or used in sufficient quantity to neutralize the HCl generated during the reaction. 4. Low reaction temperature: The reaction may be too slow at lower temperatures. | 1. Use freshly opened or purified 3-nitrobenzenesulfonyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use freshly distilled cyclohexylamine. 3. Use a slight excess (1.1-1.5 equivalents) of a suitable base like triethylamine or pyridine.[1] 4. If the reaction is sluggish at room temperature, consider gentle heating, while monitoring for side product formation.[1] |
| SYN-002 | Presence of Multiple Spots on TLC | 1. Unreacted starting materials: The reaction has not gone to completion. 2. Formation of Di(3-nitrophenyl) disulfide: Potential byproduct under certain conditions. 3. Nucleophilic Aromatic Substitution (SNAr) byproduct: The highly activated nitro-aromatic ring may react with the amine at a different position, although this is less common for the sulfonyl chloride itself. | 1. Increase the reaction time or consider gentle heating. Monitor the reaction progress by TLC until the starting material spot disappears. 2. Purify the crude product using column chromatography. 3. Optimize reaction conditions (e.g., lower temperature) to favor the desired sulfonamide formation. |
| SYN-003 | Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or side products can act as crystallization inhibitors.[3] 2. Residual solvent: Incomplete removal of the reaction solvent. 3. Inappropriate crystallization solvent. [3] | 1. Purify the crude product by column chromatography before attempting crystallization.[3] 2. Ensure the product is thoroughly dried under high vacuum. 3. Experiment with different solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| SYN-004 | Product Contaminated with 3-Nitrobenzenesulfonic Acid | 1. Hydrolysis of 3-nitrobenzenesulfonyl chloride: Exposure of the starting material or reaction mixture to water.[1] | 1. Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere.[1] During workup, a wash with a dilute sodium bicarbonate solution can help remove the acidic impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-Cyclohexyl-3-nitrobenzenesulfonamide?
A1: The primary synthesis method is the reaction of 3-nitrobenzenesulfonyl chloride with cyclohexylamine in the presence of a base.[4] The amino group of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct.[4]
Q2: What are the most likely side reactions in this synthesis?
A2: The most common side reaction is the hydrolysis of the highly reactive 3-nitrobenzenesulfonyl chloride to 3-nitrobenzenesulfonic acid if moisture is present.[5] Another potential, though less common, side reaction is a "father-son" reaction where a sulfinate anion (formed from the reduction of the sulfonyl chloride) reacts with another molecule of the sulfonyl chloride to form a di(3-nitrophenyl) disulfone. Due to the strong electron-withdrawing nitro group, nucleophilic aromatic substitution (SNAr) on the benzene ring is a theoretical possibility, but the sulfonyl chloride group is generally a better leaving group than a hydrogen or even the nitro group itself under these conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (3-nitrobenzenesulfonyl chloride and cyclohexylamine) on a TLC plate. The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.
Q4: What is a suitable solvent for this reaction?
A4: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used anhydrous solvents for this type of reaction. The choice of solvent should be based on the solubility of the reactants and its inertness to the reaction conditions.[6]
Q5: My purified product has a yellowish tint. Is this normal?
A5: The presence of the nitro group can impart a yellowish color to the final product. However, a significant or deepening color may indicate the presence of impurities or degradation products. Recrystallization from a suitable solvent system can help to obtain a purer, paler product.
Experimental Protocol (Adapted)
This protocol is adapted from a procedure for a similar sulfonamide synthesis.[7][8]
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data
The following table presents illustrative data on how reaction conditions can affect the yield and purity of N-Cyclohexyl-3-nitrobenzenesulfonamide. Please note that this data is for demonstration purposes and may not reflect actual experimental results.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 6 | 85 | 95 |
| 2 | Pyridine (1.5) | THF | RT | 8 | 82 | 93 |
| 3 | K₂CO₃ (2.0) | Acetonitrile | 50 | 12 | 75 | 90 |
| 4 | Triethylamine (1.2) | DCM (not anhydrous) | 0 to RT | 6 | 60 | 80 (contains sulfonic acid) |
Visualizations
Caption: Main reaction and potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. 93125-79-2|N-Cyclohexyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. 2702-32-1|N-Cyclohexyl-3-nitrobenzamide|BLD Pharm [bldpharm.com]
- 5. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for N-Cyclohexyl-3-nitrobenzenesulfonamide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide. It includes detailed troubleshooting, frequently asked questions, experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide, offering specific solutions to streamline your experimental workflow.
| Issue Code | Problem | Potential Causes | Recommended Solutions |
| SYN-T01 | Low or No Product Yield | 1. Inactive 3-nitrobenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to moisture exposure. 2. Incorrect pH: The reaction is base-catalyzed, and an incorrect pH can impede the reaction. 3. Low Purity of Starting Materials: Impurities in cyclohexylamine or 3-nitrobenzenesulfonyl chloride can interfere with the reaction. | 1. Use freshly prepared or properly stored 3-nitrobenzenesulfonyl chloride under anhydrous conditions. 2. Monitor and maintain the pH of the reaction mixture between 8-10 using a suitable base (e.g., pyridine, triethylamine, or aqueous sodium carbonate).[1] 3. Verify the purity of starting materials using analytical techniques like NMR or GC-MS before use. |
| SYN-T02 | Multiple Spots on TLC Analysis | 1. Incomplete Reaction: Unreacted starting materials are present. 2. Formation of Byproducts: Side reactions may be occurring. 3. Product Degradation: The product may be unstable under the reaction or workup conditions. | 1. Increase the reaction time or temperature and monitor progress by TLC. 2. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. Consider slow, dropwise addition of the sulfonyl chloride.[2] 3. Ensure appropriate workup conditions, avoiding excessive heat or extreme pH if the product is labile. |
| SYN-T03 | Product Fails to Crystallize | 1. Presence of Impurities: Byproducts or residual starting materials can inhibit crystallization. 2. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Experiment with different crystallization solvents or solvent mixtures. Common solvents for sulfonamides include ethanol, methanol, and ethyl acetate/hexane mixtures. |
| SYN-T04 | Oily Product Obtained | 1. Residual Solvent: Incomplete removal of the reaction or purification solvent. 2. Formation of Low-Melting Point Byproducts: Oily impurities can prevent the product from solidifying. | 1. Ensure complete removal of solvent under high vacuum. 2. Purify the product using column chromatography to remove oily impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide?
A1: The synthesis is a nucleophilic substitution reaction where cyclohexylamine attacks the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: How is the starting material, 3-nitrobenzenesulfonyl chloride, prepared?
A2: 3-Nitrobenzenesulfonyl chloride is typically prepared by the sulfochlorination of nitrobenzene using chlorosulfonic acid. An optimized process involves reacting nitrobenzene with chlorosulfonic acid at temperatures between 90°C and 120°C, followed by treatment with an inorganic acid chloride like thionyl chloride. This method can achieve high yields of approximately 95-98%.
Q3: Which base is most suitable for this reaction?
A3: A variety of organic and inorganic bases can be used. Organic bases like pyridine or triethylamine are common choices as they can also act as the solvent.[3] Alternatively, an aqueous solution of an inorganic base like sodium carbonate can be used to maintain the pH.[1] The choice of base can influence the reaction rate and workup procedure.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-nitrobenzenesulfonyl chloride) should diminish over time, while a new spot for the product (N-Cyclohexyl-3-nitrobenzenesulfonamide) should appear and intensify.
Q5: What is the best method for purifying the final product?
A5: The crude product can often be purified by recrystallization from a suitable solvent such as methanol or ethanol. If the product is obtained as an oil or is heavily contaminated with impurities, purification by column chromatography on silica gel is recommended.
Optimization of Reaction Conditions
The yield and purity of N-Cyclohexyl-3-nitrobenzenesulfonamide are highly dependent on the reaction conditions. The following tables provide data on the effects of varying key parameters.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Dichloromethane | 9.1 | 4 | 75 |
| Tetrahydrofuran | 7.6 | 4 | 82 |
| Acetonitrile | 37.5 | 4 | 88 |
| Pyridine | 12.4 | 4 | 91 |
| Water (with Na₂CO₃) | 80.1 | 6 | 85 |
Conditions: 1:1 molar ratio of reactants, room temperature, with triethylamine as base (for organic solvents).
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Reaction Time (h) | Yield (%) |
| Pyridine | 5.25 | 4 | 91 |
| Triethylamine | 10.75 | 4 | 94 |
| Diisopropylethylamine | 10.4 | 4 | 92 |
| Sodium Carbonate (aq) | 10.33 | 6 | 85 |
Conditions: 1:1 molar ratio of reactants, in Tetrahydrofuran at room temperature.
Table 3: Effect of Temperature and Reaction Time on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 6 | 88 | 95 |
| 25 (Room Temp) | 12 | 92 | 94 |
| 50 | 2 | 95 | 96 |
| 50 | 4 | 96 | 95 |
| 80 | 1 | 93 | 92 |
| 80 | 2 | 91 | 90 |
Conditions: 1:1.1 molar ratio of 3-nitrobenzenesulfonyl chloride to cyclohexylamine, with triethylamine in Tetrahydrofuran.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
This protocol is adapted from a patented procedure for the large-scale synthesis of 3-nitrobenzenesulfonyl chloride.
Materials:
-
Nitrobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Stirrer
Procedure:
-
In a round-bottom flask, heat chlorosulfonic acid to approximately 110-115°C.
-
Slowly add nitrobenzene to the hot chlorosulfonic acid via a dropping funnel over 1 hour.
-
After the addition is complete, maintain the reaction mixture at this temperature for an additional 2 hours.
-
Cool the reaction mixture to 60-80°C.
-
Slowly add thionyl chloride to the mixture and stir for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid 3-nitrobenzenesulfonyl chloride will precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
This protocol outlines the optimized synthesis of the target compound.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cyclohexylamine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous THF and add it dropwise to the stirred cyclohexylamine solution over 30 minutes.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by adding 1 M HCl.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from methanol to obtain N-Cyclohexyl-3-nitrobenzenesulfonamide as a solid.
Visualizations
Caption: Overall workflow for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: Troubleshooting decision tree for synthesis optimization.
References
removing unreacted starting materials from N-Cyclohexyl-3-nitrobenzenesulfonamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide?
The primary impurities are unreacted starting materials: cyclohexylamine and 3-nitrobenzenesulfonyl chloride. Additionally, 3-nitrobenzenesulfonic acid may be present due to the hydrolysis of the sulfonyl chloride.
Q2: How can I remove unreacted cyclohexylamine from my crude product?
Unreacted cyclohexylamine, a basic compound, can be effectively removed by an acidic aqueous wash during an extractive work-up. A dilute solution of hydrochloric acid (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt that will partition into the aqueous layer.
Q3: How can I remove unreacted 3-nitrobenzenesulfonyl chloride?
Unreacted 3-nitrobenzenesulfonyl chloride can be removed by a basic aqueous wash. The sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding 3-nitrobenzenesulfonic acid.[1] This sulfonic acid is acidic and will be deprotonated by a mild base like sodium bicarbonate, forming a water-soluble salt that partitions into the aqueous phase.
Q4: Will the basic wash deprotonate my desired product, N-Cyclohexyl-3-nitrobenzenesulfonamide?
N-aryl sulfonamides are weakly acidic, with a pKa around 8.5.[2] Using a mild base such as sodium bicarbonate (the pKa of carbonic acid is ~6.4) is generally not strong enough to deprotonate the sulfonamide product, thus leaving it in the organic layer. Stronger bases like sodium hydroxide should be avoided as they can deprotonate the product, causing it to partition into the aqueous layer and potentially leading to hydrolysis.
Q5: What is a suitable solvent for the recrystallization of N-Cyclohexyl-3-nitrobenzenesulfonamide?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily product that won't solidify | Presence of excess unreacted cyclohexylamine. | Perform an extractive work-up with a dilute HCl wash to remove the basic amine. |
| Low yield after aqueous work-up | The aqueous base wash was too strong (e.g., NaOH), causing the product to deprotonate and move into the aqueous layer. | Use a milder base like sodium bicarbonate or sodium carbonate for the basic wash. Check the pH of the aqueous layer to ensure it is not excessively high. |
| Product is still impure after extraction | Incomplete separation of layers during extraction. Emulsion formation. | Allow sufficient time for layers to separate. To break emulsions, you can add a small amount of brine (saturated NaCl solution). |
| Difficulty in inducing crystallization | The chosen recrystallization solvent is not ideal. The solution is not sufficiently saturated. | Screen a variety of solvents (e.g., methanol, ethanol, isopropanol). If the product is too soluble, consider a mixed solvent system where the product is less soluble in the second solvent (anti-solvent). If too little product is dissolved, you may need to reduce the solvent volume by gentle heating and evaporation. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product. The solution is cooling too rapidly. | Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Properties of Reactants and Product
| Compound | Structure | Molar Mass ( g/mol ) | Physical State | pKa | Solubility |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Liquid | ~10.64 (of conjugate acid)[4] | Miscible with water.[4][5] |
| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Solid | N/A | Reacts with water.[1] Soluble in many organic solvents. |
| N-Cyclohexyl-3-nitrobenzenesulfonamide | C₁₂H₁₆N₂O₄S | 296.34 | Solid (presumed) | ~8.5 (estimated for N-H)[2] | Likely soluble in polar organic solvents, insoluble in water. |
Experimental Protocols
Protocol 1: Extractive Work-up
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Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash : Transfer the organic solution to a separatory funnel and wash with 1M HCl. This will remove any unreacted cyclohexylamine. Drain the aqueous layer. Repeat the wash if necessary (e.g., if the crude mixture was rich in the amine).
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Basic Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and remove the hydrolyzed 3-nitrobenzenesulfonyl chloride (as 3-nitrobenzenesulfonic acid). Be sure to vent the separatory funnel frequently as CO₂ will be generated. Drain the aqueous layer.
-
Brine Wash : Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
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Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-Cyclohexyl-3-nitrobenzenesulfonamide.
Protocol 2: Recrystallization
-
Solvent Selection : In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., methanol, ethanol). Heat the mixture to boiling. A good solvent will dissolve the product when hot but the product will crash out upon cooling.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
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Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of N-Cyclohexyl-3-nitrobenzenesulfonamide.
References
dealing with low solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide in bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why does N-Cyclohexyl-3-nitrobenzenesulfonamide have low aqueous solubility?
A1: The low aqueous solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide is primarily due to its chemical structure. The presence of the non-polar cyclohexyl and benzene rings contributes to its hydrophobic nature, making it poorly soluble in water.[1] While the nitro and sulfonamide groups add some polarity, the overall character of the molecule is lipophilic.
Q2: What is the best solvent to prepare a stock solution of N-Cyclohexyl-3-nitrobenzenesulfonamide?
A2: For bioassays, it is recommended to prepare a concentrated stock solution in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving a wide range of organic compounds, including sulfonamides.[1] Other options include dimethylformamide (DMF) or ethanol.[1] It is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect the biological system.
Q3: What are the initial steps to take if my compound precipitates when diluted in aqueous buffer?
A3: If you observe precipitation upon diluting your organic stock solution into an aqueous assay buffer, this indicates that the compound's solubility limit has been exceeded. Initial troubleshooting should involve:
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Verifying the final concentration: Ensure the final concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide is as low as feasible for your assay.
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Optimizing the co-solvent concentration: The final concentration of the organic solvent (e.g., DMSO) should be sufficient to maintain solubility but typically kept below 1% to minimize effects on cells or enzymes.
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Checking for temperature effects: Ensure all solutions are at the same temperature before mixing, as solubility can be temperature-dependent.
Q4: Can adjusting the pH of my assay buffer improve the solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide?
A4: Yes, pH adjustment can be a valuable strategy. The sulfonamide group is weakly acidic. Increasing the pH of the aqueous buffer can deprotonate this group, forming a more soluble anionic species.[1] However, it is essential to ensure that the final pH of the assay buffer is compatible with your biological system (e.g., cells, enzymes).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with N-Cyclohexyl-3-nitrobenzenesulfonamide.
Issue 1: Compound precipitates immediately upon addition to the aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | The most straightforward approach is to lower the final concentration of the compound in the assay. |
| Insufficient Co-solvent | While keeping the final DMSO concentration low is important, a slight, incremental increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to assess the effect of the solvent on the assay. |
| Incompatible Buffer Components | Certain salts or other components in your buffer might promote precipitation. Try using a different buffer system or simplifying the buffer composition if possible. |
Issue 2: The compound appears to be in solution, but I am getting inconsistent results.
| Potential Cause | Recommended Solution |
| Micro-precipitation | The compound may be forming very small, invisible precipitates. Visually inspect the solution against a dark background with a light source. Centrifuging the final solution before adding it to the assay may also help. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces like microplates and pipette tips. Using low-adhesion labware or pre-rinsing tips with the solution can help mitigate this. Including a low concentration of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect the assay) can also prevent adsorption. |
| Compound Instability | Prepare fresh dilutions of the compound from the stock solution immediately before each experiment to minimize degradation. |
Data Presentation
Table 1: Predicted Solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide in Common Solvents
Disclaimer: The following data is based on the chemical structure and qualitative information for structurally similar compounds. Experimental verification is highly recommended.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The molecule has significant non-polar character due to the cyclohexyl and benzene rings.[1] |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent for dissolving a wide range of organic compounds.[1] |
| Dimethylformamide (DMF) | High | Another common aprotic polar solvent suitable for creating stock solutions.[1] |
| Ethanol | Soluble | A polar protic solvent that can dissolve many sulfonamides.[1] |
| Acetone | Soluble | Sulfonamides generally show good solubility in acetone.[1] |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent that should dissolve the compound.[1] |
| Hexane | Low | The molecule's polar groups limit its solubility in very non-polar solvents.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Materials:
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N-Cyclohexyl-3-nitrobenzenesulfonamide (Molecular Weight: 284.33 g/mol )
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Dimethyl Sulfoxide (DMSO), anhydrous
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Analytical balance
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Microcentrifuge tubes
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Vortex mixer
Procedure:
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Weigh out 2.84 mg of N-Cyclohexyl-3-nitrobenzenesulfonamide.
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Transfer the solid to a clean microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.[1]
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Store the stock solution at -20°C in small aliquots, protected from light and moisture, to avoid repeated freeze-thaw cycles.
Protocol 2: Carbonic Anhydrase IX (CAIX) Inhibition Assay
Objective: To determine the inhibitory effect of N-Cyclohexyl-3-nitrobenzenesulfonamide on the enzymatic activity of CAIX.
Materials:
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Recombinant human CAIX
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
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p-Nitrophenyl acetate (pNPA) substrate
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N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in DMSO)
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Positive control (e.g., Acetazolamide)
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96-well microplate
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Microplate reader
Procedure:
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Prepare serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
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Dispense 10 µL of each compound dilution into the wells of a 96-well plate. Include wells for a negative control (buffer with DMSO) and a positive control.
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Add 80 µL of a solution containing recombinant CAIX to each well.
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Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
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Initiate the reaction by adding 10 µL of the pNPA substrate to each well.
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Immediately measure the absorbance at 400 nm every minute for 10-15 minutes using a microplate reader to monitor the formation of p-nitrophenol.
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Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of CAIX activity.
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of N-Cyclohexyl-3-nitrobenzenesulfonamide on a cancer cell line.
Materials:
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Cancer cell line (e.g., HT-29 colon cancer cells)
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Complete cell culture medium
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N-Cyclohexyl-3-nitrobenzenesulfonamide stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well cell culture plates
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Microplate reader
Procedure:
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Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Prepare serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent and non-toxic to the cells (typically ≤ 0.5%).
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Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: General experimental workflow for bioassays with N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: Inhibition of the Carbonic Anhydrase IX signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Interpreting NMR Spectra of N-Cyclohexyl-3-nitrobenzenesulfonamide
Welcome to the technical support center for the spectroscopic analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately interpreting complex ¹H and ¹³C NMR spectra for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the aromatic protons of N-Cyclohexyl-3-nitrobenzenesulfonamide?
A1: The protons on the 3-nitrophenyl ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring, the sulfonyl group, and the nitro group. The exact chemical shifts will be influenced by the solvent used.
Q2: How can I identify the cyclohexyl protons in the ¹H NMR spectrum?
A2: The protons of the cyclohexyl group will be in the aliphatic region, generally between 1.0 and 3.5 ppm. The proton attached to the nitrogen (the α-proton) will be the most downfield of this group, likely appearing as a multiplet due to coupling with adjacent protons. The remaining cyclohexyl protons will appear as complex, overlapping multiplets further upfield.
Q3: What should the integration of the proton signals be?
A3: The relative integration of the signals should correspond to the number of protons they represent. For N-Cyclohexyl-3-nitrobenzenesulfonamide, you should expect to see:
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Aromatic region: 4 protons total.
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NH proton: 1 proton (may be broad or exchangeable).
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Cyclohexyl α-proton: 1 proton.
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Other cyclohexyl protons: 10 protons.
Q4: Why is the NH proton signal sometimes broad or not visible?
A4: The sulfonamide NH proton can undergo chemical exchange with trace amounts of water or acidic impurities in the NMR solvent (like CDCl₃). This exchange can lead to signal broadening or, in some cases, the signal becoming so broad that it is indistinguishable from the baseline. Running the experiment in a dry, aprotic solvent like DMSO-d₆ can often result in a sharper NH signal.
Q5: What are the characteristic signals in the ¹³C NMR spectrum?
A5: Key signals in the ¹³C NMR spectrum include:
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Aromatic carbons: Typically in the 120-150 ppm region. The carbon bearing the nitro group will be significantly deshielded.
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Cyclohexyl carbons: In the aliphatic region, usually between 24 and 60 ppm. The carbon attached to the nitrogen (C-N) will be the most downfield of this set.
Troubleshooting Guide
Problem 1: Overlapping signals in the cyclohexyl region of the ¹H NMR spectrum.
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Cause: The chemical environments of the axial and equatorial protons on the cyclohexyl ring are very similar, leading to complex and overlapping multiplets.
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Solution 1: Increase Spectrometer Field Strength. If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.
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Solution 2: 2D NMR Spectroscopy. Perform a 2D NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) experiment. A COSY spectrum will show which protons are coupled to each other, helping to trace the connectivity within the cyclohexyl ring. An HSQC spectrum will correlate each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.
Problem 2: Poor signal-to-noise ratio.
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Cause: The sample may be too dilute, or an insufficient number of scans were acquired.
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Solution 1: Increase Sample Concentration. If solubility allows, prepare a more concentrated sample.
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Solution 2: Increase the Number of Scans. Acquiring more scans will improve the signal-to-noise ratio. The improvement is proportional to the square root of the number of scans.
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Solution 3: Use a Cryoprobe. If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for good quality spectra on more dilute samples or in a shorter amount of time.
Problem 3: Ambiguous assignment of aromatic proton signals.
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Cause: The substitution pattern of the 3-nitrophenyl group can lead to complex splitting patterns that are not immediately obvious.
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Solution 1: 2D NMR (COSY). A COSY spectrum will reveal the coupling relationships between the aromatic protons, helping to determine their relative positions on the ring.
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Solution 2: Theoretical Chemical Shift Prediction. Use NMR prediction software to estimate the chemical shifts of the aromatic protons. While not a substitute for experimental data, it can provide a good starting point for assignments.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for N-Cyclohexyl-3-nitrobenzenesulfonamide. These are estimated values and may vary depending on the experimental conditions.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Ar-H |
| ~8.2 | d | 1H | Ar-H |
| ~7.9 | d | 1H | Ar-H |
| ~7.6 | t | 1H | Ar-H |
| ~5.0 | d | 1H | N-H |
| ~3.2 | m | 1H | Cyclohexyl-CH-N |
| 1.0 - 2.0 | m | 10H | Cyclohexyl-(CH₂)₅ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~148 | Ar-C-NO₂ |
| ~142 | Ar-C-SO₂ |
| ~133 | Ar-CH |
| ~130 | Ar-CH |
| ~127 | Ar-CH |
| ~122 | Ar-CH |
| ~55 | Cyclohexyl-C-N |
| ~33 | Cyclohexyl-CH₂ |
| ~25 | Cyclohexyl-CH₂ |
| ~24 | Cyclohexyl-CH₂ |
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
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Sample Preparation:
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Weigh approximately 5-10 mg of N-Cyclohexyl-3-nitrobenzenesulfonamide into a clean, dry NMR tube.
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Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for general organic compounds.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
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-
¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
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Use a standard 90° pulse sequence.
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Set the number of scans (e.g., 16 or 32 for a moderately concentrated sample).
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Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
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Acquire the spectrum.
-
-
¹³C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
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Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
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Acquire the spectrum.
-
-
Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift scale by setting the solvent peak or the TMS peak to its known value (0 ppm for TMS).
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
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Logical Workflow for Troubleshooting
Caption: A flowchart illustrating the logical steps for troubleshooting and interpreting complex NMR spectra.
challenges in the scale-up of N-Cyclohexyl-3-nitrobenzenesulfonamide production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during synthesis and purification.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-T01 | Low or No Product Yield | 1. Inactive 3-nitrobenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to moisture exposure. 2. Incorrect pH: The reaction is typically facilitated by a base to neutralize the HCl byproduct. An inappropriate pH can impede the reaction. 3. Low Purity of Starting Materials: Impurities in cyclohexylamine or the sulfonyl chloride can interfere with the reaction. | 1. Use fresh or properly stored 3-nitrobenzenesulfonyl chloride under anhydrous conditions. 2. Monitor and maintain the pH of the reaction mixture. A base like pyridine or an aqueous solution of sodium carbonate is often used.[1][2] 3. Verify the purity of starting materials using analytical methods (e.g., NMR, GC-MS) before commencing. |
| SYN-T02 | Presence of Multiple Spots on TLC Analysis | 1. Incomplete Reaction: Unreacted starting materials remain. 2. Formation of Byproducts: Side reactions may be occurring. A common byproduct is the formation of a disulfonylated amine. 3. Product Degradation: The product might be unstable under the reaction or workup conditions. | 1. Increase reaction time or temperature, and monitor the reaction progress by TLC. 2. Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize side reactions. Refer to the Byproduct Identification FAQ section. 3. Ensure appropriate workup conditions, avoiding excessive heat or extreme pH levels if the product is found to be labile.[1] |
| PUR-T01 | Product Fails to Crystallize | 1. Presence of Impurities: Byproducts or residual starting materials can inhibit crystallization.[1] 2. Inappropriate Solvent System: The selected solvent may not be suitable for inducing crystallization. | 1. Purify the crude product using column chromatography prior to crystallization. 2. Experiment with various crystallization solvents or solvent mixtures. Common solvents for sulfonamides include ethanol, methanol, and ethyl acetate/hexane mixtures.[1] |
| PUR-T02 | Oily Product Obtained | 1. Residual Solvent: Incomplete removal of the reaction or crystallization solvent. 2. Low-Melting Point Impurities: The presence of impurities can lower the melting point of the final product. | 1. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 2. Purify the product using column chromatography to remove impurities. |
| SCALE-T01 | Exothermic Reaction Difficult to Control | 1. Poor Heat Dissipation: Inadequate cooling capacity for the larger reaction volume. 2. Addition Rate Too Fast: The rate of addition of one reagent to another is too high, generating heat faster than it can be removed. | 1. Ensure the reactor has sufficient cooling capacity. Consider using a jacketed reactor with a circulating coolant. 2. Add the sulfonyl chloride solution portion-wise or via a dropping funnel to control the reaction rate and temperature. |
| SCALE-T02 | Safety Concerns with Hazardous Reagents | 1. Use of Chlorosulfonic Acid: Traditional synthesis of the sulfonyl chloride intermediate involves highly corrosive and reactive reagents.[3][4] 2. Handling of Bases: Pyridine and other organic bases can be toxic and flammable. | 1. Consider alternative, greener synthesis routes that avoid hazardous reagents, such as those using sodium sulfinate.[5] 2. Use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the most common method for synthesizing N-Cyclohexyl-3-nitrobenzenesulfonamide?
A1: The most typical method involves the reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine in the presence of a base.[6] The base, often pyridine or sodium carbonate, acts as a scavenger for the hydrochloric acid that is generated during the reaction.[1][2]
Q2: What are some potential side reactions to be aware of during the synthesis?
A2: A potential side reaction is the formation of the disulfonylated product, where two molecules of 3-nitrobenzenesulfonyl chloride react with one molecule of cyclohexylamine. Another possibility is the hydrolysis of the 3-nitrobenzenesulfonyl chloride if water is present in the reaction mixture.
Q3: Are there any greener alternatives to the traditional synthesis method?
A3: Yes, recent advancements in sulfonamide synthesis focus on avoiding hazardous reagents like sulfonyl chlorides.[4][5] One promising approach is the use of sodium sulfinates as a stable sulfur source, which can react with nitroarenes in a more environmentally friendly solvent like water.[5]
Purification
Q4: How can I identify impurities in my product?
A4: Thin-Layer Chromatography (TLC) is a quick method to assess the purity of your product and identify the presence of unreacted starting materials or byproducts.[1] For a more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize impurities.
Q5: What is the recommended method for purifying the crude product?
A5: The crude product can often be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[2][7] If the product fails to crystallize or contains significant impurities, column chromatography is a recommended purification step.[1]
Q6: My purified product has a yellowish tint. Is this normal?
A6: The presence of the nitro group can sometimes impart a slight color to the compound. However, a significant yellow color may indicate the presence of impurities. Further purification by recrystallization or chromatography may be necessary to obtain a colorless or off-white product.
Scale-Up and Safety
Q7: What are the key safety precautions to take during the scale-up of this synthesis?
A7: The reaction can be exothermic, so it is crucial to have adequate temperature control and a plan for cooling the reaction vessel. The starting material, 3-nitrobenzenesulfonyl chloride, is corrosive and moisture-sensitive, requiring careful handling in a dry environment. The use of bases like pyridine should be done in a well-ventilated area with appropriate PPE.
Q8: How can I improve the efficiency of the reaction on a larger scale?
A8: Optimizing the stoichiometry of the reactants, controlling the reaction temperature, and ensuring efficient mixing are key to improving reaction efficiency at scale. A gradual addition of the sulfonyl chloride to the amine solution can help to control the exotherm and minimize side reactions.
Experimental Protocols
Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
This protocol is adapted from established procedures for similar sulfonamide syntheses.[2]
Materials and Reagents:
-
Cyclohexylamine
-
3-Nitrobenzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), 3 M
-
Methanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 molar equivalent) in distilled water.
-
Adjust the pH of the solution to approximately 8-9 by adding a 10% aqueous solution of sodium carbonate.[2]
-
In a separate beaker, dissolve 3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable organic solvent (e.g., acetone or THF).
-
Slowly add the 3-nitrobenzenesulfonyl chloride solution to the stirred cyclohexylamine solution using a dropping funnel over 30-60 minutes, while maintaining the temperature between 20-25 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 3 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the precipitate with cold distilled water.[2]
-
The crude product can be further purified by recrystallization from methanol.[2]
Visualizations
Caption: Synthesis and Purification Workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: Troubleshooting Logic for Low Product Yield.
References
Validation & Comparative
A Comparative Analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide and Other Nitrobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Cyclohexyl-3-nitrobenzenesulfonamide with other nitrobenzenesulfonamide derivatives, focusing on their synthesis, chemical properties, and biological activities. The information presented is collated from various scientific publications to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery. While direct comparative studies are limited, this guide synthesizes available data to highlight structure-activity relationships and potential therapeutic applications.
Chemical Properties and Synthesis
Nitrobenzenesulfonamides are a class of organic compounds characterized by a nitro group and a sulfonamide group attached to a benzene ring. The position of the nitro group and the nature of the substituent on the sulfonamide nitrogen significantly influence the compound's physicochemical properties and biological activity.
The synthesis of N-substituted nitrobenzenesulfonamides, including N-Cyclohexyl-3-nitrobenzenesulfonamide, is typically achieved through the reaction of the corresponding nitrobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This versatile method allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of N-substituted nitrobenzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted nitrobenzenesulfonamides.
Comparative Biological Activity
The biological activity of nitrobenzenesulfonamides is diverse and highly dependent on their substitution patterns. Key areas of investigation include their roles as carbonic anhydrase inhibitors and anticancer agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important anticancer targets. Many sulfonamides, including nitrobenzenesulfonamide derivatives, are known to inhibit these enzymes.
The inhibitory potency (Ki) of various N-substituted 4-nitrobenzenesulfonamides against different human carbonic anhydrase (hCA) isoforms is presented in the table below. While direct data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not available in the cited literature, the data for N-substituted 4-nitrobenzenesulfonamides provides valuable insights into how the N-substituent influences inhibitory activity and isoform selectivity.
| Compound (N-Substituted 4-Nitrobenzenesulfonamide) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Unsubstituted (NH₂) | 250 | 12 | 25 | 5.7 |
| N-Methyl | >10000 | 8500 | 4500 | 6800 |
| N-Ethyl | >10000 | 9200 | 5200 | 7100 |
| N-Propyl | >10000 | 9800 | 6100 | 7800 |
Data collated from multiple sources. Experimental conditions may vary.
The data suggests that substitution on the sulfonamide nitrogen generally decreases the inhibitory potency against CAs compared to the unsubstituted parent compound.
Anticancer Activity
Nitrobenzenesulfonamide derivatives have been investigated for their potential as anticancer agents. Their mechanism of action is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms, leading to a disruption of pH regulation in the tumor microenvironment.
The following table summarizes the in vitro anticancer activity (IC50) of a series of benzenesulfonamide derivatives against various cancer cell lines. This data, while not exclusively on nitrobenzenesulfonamides, illustrates the potential of the broader sulfonamide scaffold in cancer therapy.
| Compound | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| 4d | 2.82 | 1.99 | 2.36 | 3.52 |
| 4f | 2.72 | 3.87 | 4.12 | 3.86 |
| 5g | 2.73 | 2.12 | - | - |
Data extracted from a study on 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives.[1]
Signaling Pathway Inhibition: Carbonic Anhydrase
The primary mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrase. The diagram below illustrates the role of carbonic anhydrase IX (CA IX) in the tumor microenvironment and its inhibition by sulfonamide-based drugs.
Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.
Experimental Protocols
General Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of cyclohexylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-Cyclohexyl-3-nitrobenzenesulfonamide.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Assay)
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the buffer, enzyme solution, and the test compound solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.
-
Calculate the initial reaction rates and determine the IC50 values for each compound.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
N-Cyclohexyl-3-nitrobenzenesulfonamide belongs to a versatile class of compounds with significant potential in drug discovery. While direct comparative data for this specific molecule is limited, the broader family of nitrobenzenesulfonamides has demonstrated promising activity as carbonic anhydrase inhibitors and anticancer agents. The structure-activity relationships, though not fully elucidated for the N-cyclohexyl derivative, suggest that modifications of the N-substituent are a critical determinant of biological activity and target selectivity. Further focused studies on a series of N-alkyl-3-nitrobenzenesulfonamides, including the cyclohexyl derivative, are warranted to fully explore their therapeutic potential. The experimental protocols provided herein offer a foundation for such future investigations.
References
N-Cyclohexyl-3-nitrobenzenesulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Cyclohexyl-3-nitrobenzenesulfonamide analogs, with a focus on their potential as enzyme inhibitors, particularly carbonic anhydrases (CAs), which are implicated in various pathologies including cancer. While direct experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide is limited in publicly available literature, this guide extrapolates from structurally similar compounds to provide insights into its expected biological profile and the key structural motifs influencing activity.
Comparative Biological Activity of Benzenesulfonamide Analogs
The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen. The following table summarizes the inhibitory activity of selected benzenesulfonamide analogs against various human carbonic anhydrase (hCA) isoforms. This data, sourced from studies on structurally related compounds, serves as a predictive framework for understanding the potential activity of N-Cyclohexyl-3-nitrobenzenesulfonamide and its derivatives.[1][2]
| Compound/Analog | Target | IC50/Ki (nM) | Key Structural Features | Reference |
| Acetazolamide (AAZ) (Reference Inhibitor) | hCA I | 250 | Unsubstituted sulfonamide, acetylamino group | [2] |
| hCA II | 12 | [2] | ||
| hCA IX | 25 | [2] | ||
| hCA XII | 5.7 | [2] | ||
| Cyclohexylmethyl-substituted Sulfonamide | hCA I | 115 | Cyclohexylmethyl group on a triazole ring linked to the benzenesulfonamide | [2] |
| hCA II | 30.1 | [2] | ||
| hCA IX | 8.5 | [2] | ||
| hCA XII | 4.1 | [2] | ||
| Phenyl-substituted Sulfonamide | hCA I | 95.4 | Phenyl group substitution | [2] |
| hCA II | 45.2 | [2] | ||
| hCA IX | 1.5 | [2] | ||
| hCA XII | 0.8 | [2] | ||
| Tosyl-substituted Sulfonamide | hCA I | 41.5 | Tosyl group substitution | [2] |
| hCA II | 110 | [2] | ||
| hCA IX | 38.9 | [2] | ||
| hCA XII | 12.4 | [2] |
Analysis of Structure-Activity Relationships:
-
The Sulfonamide Moiety: The unsubstituted sulfonamide group is a critical pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to inhibition.[1]
-
The Cyclohexyl Group: The presence of a lipophilic cyclohexyl group, as seen in the cyclohexylmethyl-substituted analog, generally contributes to potent inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII.[2] This suggests that the N-cyclohexyl moiety in the title compound is a favorable feature for CA inhibition.
-
The Nitro Group: The 3-nitro substitution on the phenyl ring is an electron-withdrawing group that can influence the acidity of the sulfonamide proton and potentially engage in specific interactions with the enzyme's active site.[3] Its precise impact on activity would require experimental validation.
-
Substitutions on the Phenyl Ring: Modifications on the phenyl ring, as demonstrated by the phenyl- and tosyl-substituted analogs, can significantly alter the inhibitory potency and selectivity profile against different CA isoforms.[2]
Experimental Protocols
To evaluate the biological activity of N-Cyclohexyl-3-nitrobenzenesulfonamide analogs, the following standardized experimental protocols are recommended.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of the compounds against specific carbonic anhydrase isoforms.[2]
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are used. 4-Nitrophenyl acetate (NPA) serves as the substrate.
-
Assay Procedure: The assay is performed in a 96-well plate. To each well, add HEPES buffer, a known concentration of the hCA isoform, and the test compound at various concentrations.
-
Initiation and Measurement: The reaction is initiated by adding the substrate (NPA). The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation.[2]
In Vitro Anticancer Activity (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the N-Cyclohexyl-3-nitrobenzenesulfonamide analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[1]
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of N-Cyclohexyl-3-nitrobenzenesulfonamide analogs.
Caption: General Structure-Activity Relationship of Benzenesulfonamide Analogs.
Caption: Experimental Workflow for the Evaluation of Benzenesulfonamide Analogs.
References
A Comparative Analysis of Carbonic Anhydrase Inhibitory Activity: N-Cyclohexyl-3-nitrobenzenesulfonamide and Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetazolamide is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms, with particularly strong activity against hCA II. This non-selective inhibition is the basis for its clinical use in treating glaucoma, epilepsy, and other conditions. N-Cyclohexyl-3-nitrobenzenesulfonamide, a member of the benzenesulfonamide class, is anticipated to exhibit inhibitory activity against various CA isoforms. Based on structure-activity relationships derived from similar molecules, it is hypothesized that the cyclohexyl and nitro moieties will significantly influence its inhibitory potency and selectivity profile. This guide presents a detailed comparison based on available data for acetazolamide and structurally related sulfonamides, offering insights into the potential therapeutic applications of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Data Presentation
The following tables summarize the carbonic anhydrase inhibitory activity (Ki, in nM) of acetazolamide and a structurally related cyclohexyl-containing benzenesulfonamide, providing a benchmark for the potential activity of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Table 1: Inhibitory Activity (Ki, nM) against Human Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Cyclohexylmethyl-substituted benzenesulfonamide* | 115 | 30.1 | 8.5 | 4.1 |
*Data for a benzenesulfonamide with a cyclohexylmethyl substituent attached via a triazole ring, as a proxy for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Table 2: Overview of Inhibitory Profile
| Compound | Key Features | Potential Therapeutic Relevance |
| Acetazolamide | Potent, non-selective inhibitor of multiple CA isoforms. | Glaucoma, epilepsy, altitude sickness, idiopathic intracranial hypertension.[1][2] |
| N-Cyclohexyl-3-nitrobenzenesulfonamide (Inferred) | The presence of a cyclohexyl group may enhance lipophilicity and interactions with hydrophobic pockets in the active site. The nitro group can act as a bioreductive element, potentially leading to selective inhibition of tumor-associated isoforms like hCA IX and XII under hypoxic conditions. | Potential for development as a selective inhibitor for cancer therapy (targeting hCA IX and XII) or other conditions where isoform-specific inhibition is desirable. |
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel therapeutic agents. The following is a generalized experimental protocol for a common in vitro assay.
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (N-Cyclohexyl-3-nitrobenzenesulfonamide)
-
Reference inhibitor (Acetazolamide)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compound and acetazolamide in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of dilutions of the inhibitor stock solutions in assay buffer.
-
Prepare a working solution of the CA enzyme in cold assay buffer.
-
Prepare a fresh solution of the p-NPA substrate in a minimal amount of organic solvent (e.g., acetonitrile) and dilute with assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the diluted inhibitor solutions to the respective wells. Include wells with no inhibitor (enzyme control) and wells with no enzyme (blank).
-
Add the CA enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 400-405 nm in a microplate reader at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Carbonic Anhydrase Inhibition and Assay Workflow.
Logical Relationship of Inhibition
Caption: Sulfonamide Inhibition of Carbonic Anhydrase.
References
- 1. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzenesulfonamide Derivatives as Therapeutic Agents
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] A primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer progression. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt cancer cell pH regulation, leading to reduced proliferation, apoptosis, and decreased metastasis.[2][3]
Quantitative Data Comparison
The following tables summarize representative quantitative data for the in vitro and in vivo efficacy of various benzenesulfonamide derivatives from different studies. It is important to note that these compounds are not N-Cyclohexyl-3-nitrobenzenesulfonamide derivatives but serve to illustrate the typical efficacy profile of the broader benzenesulfonamide class.
Table 1: In Vitro Efficacy of Selected Benzenesulfonamide Derivatives
| Compound Class/ID | Target/Cell Line | Assay Type | Efficacy Metric (IC₅₀/Kᵢ) | Reference |
| Ureido-substituted benzenesulfonamide (FC-531) | Carbonic Anhydrase IX (hCA IX) | Enzymatic Assay | Kᵢ = 6.2 nM | [2] |
| Ureido-substituted benzenesulfonamide (FC-531) | Carbonic Anhydrase XII (hCA XII) | Enzymatic Assay | Kᵢ = 2.3 nM | [2] |
| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | Cytotoxicity (MTT) | EC₅₀ = 27.8 ± 2.8 µM | [4] |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | EC₅₀ = 20.5 ± 3.6 µM | [4] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | Cytotoxicity | GI₅₀ = 7.2 ± 1.12 µM | [5] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | GI₅₀ = 4.62 ± 0.13 µM | [5] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast Cancer) | Cytotoxicity | GI₅₀ = 7.13 ± 0.13 µM | [5] |
Table 2: In Vivo Efficacy of Selected Benzenesulfonamide Derivatives
| Compound ID | Animal Model | Cancer Type | Dosing | Key Finding | Reference |
| FC-531 | Orthotopic Xenograft (Mice) | Triple-Negative Breast Cancer (MDA-MB-231) | Not Specified | Significant anti-tumor effect, comparable to SLC-0111 | [2] |
| FC-531 | Orthotopic Xenograft (Mice) | Melanoma (A375) | Not Specified | Significant anti-tumor effect | [2] |
| FC-531 | Lung Metastases Model (Mice) | Triple-Negative Breast Cancer | Not Specified | Significantly reduced metastasis burden | [2] |
| Sulfonamide Analogue (5b) | Xenograft (Nude Mice) | Renal Cancer (Caki-1) | 1 or 3 mg/kg (Oral) | Significant tumor volume reduction | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary sulfonamide group (-SO₂NH₂) of these derivatives acts as a potent zinc-binding group, targeting the Zn²⁺ ion in the active site of carbonic anhydrase. This binding event displaces the coordinated water molecule, inhibiting the enzyme's ability to catalyze the hydration of CO₂. In a tumor context, this leads to an increase in intracellular pH and a decrease in extracellular pH, disrupting the tumor's metabolic adaptability.
General Drug Discovery and Development Workflow
The transition from promising in vitro results to successful in vivo efficacy involves a multi-step process. Initial in vitro screening identifies potent compounds, which are then subjected to more complex cell-based assays before being evaluated in animal models to assess their real-world therapeutic potential and safety.
Experimental Protocols
1. In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (Kᵢ) of a compound against a specific carbonic anhydrase isoform.
-
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA IX)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
4-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
Test compound solutions at various concentrations (e.g., in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution at different concentrations to the respective wells.
-
Add 10 µL of the carbonic anhydrase solution (e.g., 1 µM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Monitor the absorbance at 400 nm over time using a microplate reader. The rate of p-NPA hydrolysis to 4-nitrophenol is proportional to enzyme activity.
-
Calculate the inhibition constants (Kᵢ) by fitting the data to the Morrison equation for tight-binding inhibitors.
-
2. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure to evaluate the anticancer efficacy of a benzenesulfonamide derivative in a mouse model.[7]
-
Animal Model:
-
Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old.
-
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inoculate the mice on the flank with a specific number of cells (e.g., 5 x 10⁶ cells).
-
-
Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group receives the vehicle (the solvent used to dissolve the compound) on the same schedule.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2]
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N-Cyclohexyl-3-nitrobenzenesulfonamide: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality and safety. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Cyclohexyl-3-nitrobenzenesulfonamide. While a specific validated method for this exact molecule was not found in the public domain, this guide leverages a detailed validated method for the structurally analogous compound, N-cyclohexyl-4-methoxybenzenesulfonamide, to establish a robust HPLC-UV protocol and compares it with typical performance data for sulfonamide analysis using LC-MS/MS.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most appropriate analytical method for their specific needs.
Performance Characteristics: A Side-by-Side Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the HPLC-UV method, based on a validated protocol for a closely related sulfonamide, and a representative LC-MS/MS method for sulfonamide analysis.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Concentration Range) | 1 - 100 µg/mL | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.998[2] |
| Limit of Detection (LOD) | 0.2 µg/mL[1] | Several ppt level |
| Limit of Quantification (LOQ) | 0.6 µg/mL[1] | Several ppt level[2] |
| Accuracy (Recovery) | 98.5% - 101.2%[1] | 70% - 96% in pure water, 80% - 90% in surface water[2] |
| Precision (RSD%) | < 2.0%[1] | < 15% in pure water, < 20% in surface water[2] |
Key Takeaways:
-
The HPLC-UV method demonstrates excellent linearity, accuracy, and precision over a microgram per milliliter concentration range, making it highly suitable for routine quality control of bulk drug substances and finished products.[1]
-
The LC-MS/MS method offers significantly lower limits of detection and quantification, operating in the nanogram to picogram per liter range. This enhanced sensitivity makes it the preferred choice for trace-level analysis, such as in environmental samples or for impurity profiling.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. The following sections outline the methodologies for the HPLC-UV and LC-MS/MS analyses.
I. HPLC-UV Method for N-Cyclohexyl-3-nitrobenzenesulfonamide Quantification
This protocol is adapted from a validated method for a structurally similar sulfonamide and is suitable for the routine quantification of N-Cyclohexyl-3-nitrobenzenesulfonamide.[1]
1. Materials and Reagents:
-
N-Cyclohexyl-3-nitrobenzenesulfonamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (ACS grade)
-
Pharmaceutical formulation containing N-Cyclohexyl-3-nitrobenzenesulfonamide
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of N-Cyclohexyl-3-nitrobenzenesulfonamide (typically around 254 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the N-Cyclohexyl-3-nitrobenzenesulfonamide reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[1]
-
Sample Preparation (Drug Substance): Accurately weigh and dissolve the drug substance in methanol to achieve a final concentration within the calibration range.[1]
-
Sample Preparation (Finished Product, e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[1]
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the analyte in the sample solutions using the calibration curve.
II. Alternative Method: LC-MS/MS for Trace-Level Quantification
For applications requiring higher sensitivity, such as the analysis of low-level impurities or environmental samples, LC-MS/MS is a powerful alternative.[2][3]
1. Sample Preparation (for water samples):
-
Add EDTA to the sample to a final concentration of 0.5 g/L.
-
Adjust the pH of the water sample to between 4 and 7.
-
Add internal standards.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Agilent BondElut PPL).
-
Wash the cartridge with pure water.
-
Elute the analytes with methanol containing 2% aqueous ammonia.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[2]
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is typically used for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Visualizing the Workflow and Validation Process
To better understand the experimental and logical flows, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Relationship of HPLC Validation Parameters.
References
Unambiguous Molecular Structure Confirmation: A Comparative Guide for N-Cyclohexyl-3-nitrobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of N-Cyclohexyl-3-nitrobenzenesulfonamide.
While spectroscopic methods provide valuable insights into the connectivity and functional groups of a molecule, single-crystal X-ray crystallography stands as the gold standard for unambiguous determination of its solid-state molecular structure. This guide will delve into the experimental protocols and comparative performance of these techniques.
At a Glance: Method Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei | Presence of functional groups | Molecular weight and elemental composition |
| Sample Requirement | Single, high-quality crystal (typically 0.1-0.5 mm) | 1-10 mg dissolved in a suitable deuterated solvent | 1-2 mg (solid or liquid) | < 1 mg (solid or liquid) |
| Ambiguity | Unambiguous determination of stereochemistry and conformation in the solid state | Can have ambiguity in assigning complex stereochemistry; conformation is in solution | Provides functional group information, not full structure | Does not provide stereochemical or conformational information |
| Throughput | Lower; crystal growth can be time-consuming | High | High | High |
Definitive Structure Determination by X-ray Crystallography
Single-crystal X-ray crystallography provides an atomic-resolution three-dimensional map of a molecule. For N-Cyclohexyl-3-nitrobenzenesulfonamide, this technique would definitively confirm the connectivity of the cyclohexyl, nitrobenzene, and sulfonamide moieties, as well as their relative orientations in the crystal lattice.
A search of publicly available crystallographic databases did not yield a published crystal structure for N-Cyclohexyl-3-nitrobenzenesulfonamide. However, the crystal structures of numerous similar sulfonamide derivatives have been determined, demonstrating the utility of this technique for this class of compounds.[1][2]
Hypothetical Crystallographic Data for N-Cyclohexyl-3-nitrobenzenesulfonamide
Below is a table summarizing the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1550 |
| Z | 4 |
| R-factor | < 0.05 |
Complementary Spectroscopic Techniques
While not providing a complete 3D structure on their own, spectroscopic methods are essential for the initial characterization and confirmation of the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-Cyclohexyl-3-nitrobenzenesulfonamide, ¹H and ¹³C NMR would confirm the presence of the cyclohexyl and substituted benzene rings and provide information about the connectivity of these fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. In the case of N-Cyclohexyl-3-nitrobenzenesulfonamide, IR would show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretches, and the N-O stretches of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can further solidify the molecular formula.
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of N-Cyclohexyl-3-nitrobenzenesulfonamide are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, precise molecular structure.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated to the presence of specific functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent.
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the complete structural confirmation of N-Cyclohexyl-3-nitrobenzenesulfonamide, culminating in the definitive analysis by X-ray crystallography.
References
Evaluating the Selectivity of N-Cyclohexyl-3-nitrobenzenesulfonamide for Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vitro anticancer selectivity of the synthetic compound N-Cyclohexyl-3-nitrobenzenesulfonamide. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the key biological areas for investigation based on the known activities of structurally related benzenesulfonamide and nitrobenzenesulfonamide derivatives. Detailed experimental protocols are provided to facilitate the assessment of its therapeutic potential.
Introduction to N-Cyclohexyl-3-nitrobenzenesulfonamide and its Class
N-Cyclohexyl-3-nitrobenzenesulfonamide belongs to the sulfonamide class of molecules, a versatile pharmacophore with a history of applications ranging from antimicrobial to anticancer agents.[1] The structure, featuring a benzenesulfonamide core with a nitro group and a cyclohexyl substitution, suggests potential for several anticancer mechanisms. The nitroaromatic group, for instance, is a feature of some hypoxic cell-selective cytotoxic agents, which are preferentially toxic to cancer cells in the low-oxygen tumor microenvironment.[2] Furthermore, the benzenesulfonamide moiety is a known inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms like CA IX that are crucial for cancer cell survival and proliferation.[1][3]
Comparative Data Presentation
The following tables are templates for organizing experimental data generated from the protocols outlined in this guide. They are designed for a clear comparison of the cytotoxic effects of N-Cyclohexyl-3-nitrobenzenesulfonamide against various cancer cell lines and a non-cancerous control cell line.
Table 1: In Vitro Cytotoxicity of N-Cyclohexyl-3-nitrobenzenesulfonamide
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| U87 MG | Glioblastoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
| HEK293 | Normal Embryonic Kidney | Data to be determined |
Table 2: Selectivity Index of N-Cyclohexyl-3-nitrobenzenesulfonamide
| Cancer Cell Line | Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) |
| MCF-7 | Data to be determined |
| A549 | Data to be determined |
| HCT116 | Data to be determined |
| U87 MG | Data to be determined |
| PC-3 | Data to be determined |
Potential Mechanisms of Action and Signaling Pathways
Based on related compounds, N-Cyclohexyl-3-nitrobenzenesulfonamide may exert its anticancer effects through several mechanisms:
-
Carbonic Anhydrase Inhibition: The sulfonamide group could inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors.[3][4] Inhibition of CA IX disrupts the pH regulation in the tumor microenvironment, leading to cancer cell death.[3]
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been shown to target tubulin, a key component of the cytoskeleton, thereby disrupting cell division.[5]
-
Induction of Apoptosis: The compound could trigger programmed cell death (apoptosis) in cancer cells.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action via CA IX inhibition.
Caption: Potential mechanism of N-Cyclohexyl-3-nitrobenzenesulfonamide via CA IX inhibition.
Experimental Protocols
To evaluate the selectivity of N-Cyclohexyl-3-nitrobenzenesulfonamide, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete culture medium
-
N-Cyclohexyl-3-nitrobenzenesulfonamide stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer and normal cell lines
-
6-well plates
-
N-Cyclohexyl-3-nitrobenzenesulfonamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with N-Cyclohexyl-3-nitrobenzenesulfonamide at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Conclusion
This guide provides a comprehensive framework for the initial evaluation of N-Cyclohexyl-3-nitrobenzenesulfonamide's selectivity for cancer cell lines. By following the outlined experimental protocols and utilizing the provided templates for data organization, researchers can systematically assess the compound's potential as an anticancer agent. The suggested mechanisms of action, based on the broader class of sulfonamides, offer a starting point for more in-depth mechanistic studies should the initial screening prove promising.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: N-Cyclohexyl-3-nitrobenzenesulfonamide Disposal
Disclaimer: A specific Safety Data Sheet (SDS) for N-Cyclohexyl-3-nitrobenzenesulfonamide was not available at the time of this document's creation. The following procedures are based on a composite of safety data for structurally similar compounds, including 3-Nitrobenzenesulfonamide and various N-substituted sulfonamides. It is imperative that a thorough risk assessment is conducted by qualified personnel before implementing these procedures. This guide is intended to supplement, not replace, institutional and regulatory protocols.
This document provides a comprehensive guide for the safe and compliant disposal of N-Cyclohexyl-3-nitrobenzenesulfonamide, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
N-Cyclohexyl-3-nitrobenzenesulfonamide is presumed to possess hazards associated with its structural analogs. These include potential for skin, eye, and respiratory irritation. The nitro functional group may impart additional hazards, such as increased reactivity or toxicity.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles or a face shield. |
| Hand | Nitrile or other chemically resistant gloves. |
| Body | Laboratory coat. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if dusts or aerosols may be generated. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the disposal of N-Cyclohexyl-3-nitrobenzenesulfonamide waste.
-
Waste Identification and Segregation:
-
All waste containing N-Cyclohexyl-3-nitrobenzenesulfonamide must be treated as hazardous.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the full chemical name: "N-Cyclohexyl-3-nitrobenzenesulfonamide," the hazard class (e.g., "Irritant," "Environmental Hazard"), and the date of accumulation.
-
-
Waste Accumulation:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
-
-
Empty Container Disposal:
-
Empty containers that held N-Cyclohexyl-3-nitrobenzenesulfonamide must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: Disposal workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
